2-Methylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXPFGJKQDFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617808 | |
| Record name | 2-Methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-37-2 | |
| Record name | 2-Methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methylimidazo[1,2-b]pyridazine from 3-Aminopyridazine
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1] This has spurred significant interest in developing efficient synthetic routes to its derivatives for therapeutic applications ranging from oncology to neurodegenerative disease imaging.[1][2][3] This guide provides an in-depth, technical overview of a foundational synthesis: the preparation of 2-methylimidazo[1,2-b]pyridazine via the cyclocondensation reaction of 3-aminopyridazine and chloroacetone. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the characterization of the final product, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring structure that has proven to be a remarkably versatile scaffold for drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for interacting with various biological targets. Derivatives have been developed as potent kinase inhibitors, anti-inflammatory agents, antibacterial compounds, and radiotracers for imaging β-amyloid plaques associated with Alzheimer's disease.[1][2]
The synthesis detailed herein focuses on a fundamental and accessible route to this core structure, utilizing commercially available starting materials. Understanding this classic transformation provides the foundation for creating more complex and substituted analogues.
Reaction Mechanism and Scientific Rationale
The formation of the imidazo[1,2-b]pyridazine ring from 3-aminopyridazine and an α-haloketone (in this case, chloroacetone) is a classic example of a Hantzsch-type condensation reaction. The process occurs in three key stages: initial alkylation, intramolecular cyclization, and subsequent dehydration to yield the aromatic product.
Causality Behind Experimental Choices:
-
Choice of α-Haloketone: α-Haloketones like chloroacetone are potent bifunctional electrophiles.[4][5] The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution by polarizing the carbon-halogen bond.[6]
-
Nucleophilicity of 3-Aminopyridazine: In 3-aminopyridazine, there are three potential nucleophilic nitrogen centers: the exocyclic amino group and the two ring nitrogens (N1 and N2). The N1 nitrogen, being further from the electron-withdrawing effect of the adjacent N2 and the amino group, is the most nucleophilic site.[2] Consequently, the initial alkylation by chloroacetone occurs preferentially at this position, which is crucial for the desired cyclization pathway. Direct alkylation on the exocyclic amino group or N2 would not lead to the correct bicyclic product.
-
Role of the Base: A mild base, such as sodium bicarbonate, is employed to neutralize the hydrohalic acid (HCl) formed during the initial SN2 reaction. This prevents the protonation of the aminopyridazine reactant, which would deactivate it towards further reaction.
The multi-step reaction mechanism is visualized below.
Detailed Experimental Protocol
This protocol describes a reliable and scalable procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | Purity |
| 3-Aminopyridazine | C₄H₅N₃ | 95.10 g/mol | ≥98% |
| Chloroacetone | C₃H₅ClO | 92.52 g/mol | ≥95% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | ≥99% |
| Ethanol | C₂H₅OH | 46.07 g/mol | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade |
| Hexanes | C₆H₁₄ | - | ACS Grade |
Safety Precaution: Chloroacetone is a lachrymator and toxic.[7] All operations involving this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridazine (e.g., 5.0 g, 52.6 mmol) and sodium bicarbonate (e.g., 6.6 g, 78.9 mmol, 1.5 equiv). Add 100 mL of anhydrous ethanol. Stir the suspension at room temperature.
-
Addition of Chloroacetone: Slowly add chloroacetone (e.g., 5.35 g, 4.6 mL, 57.8 mmol, 1.1 equiv) dropwise to the stirring suspension over 10-15 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v), visualizing with UV light. The product spot should appear at a higher Rf than the starting 3-aminopyridazine.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Data, Characterization, and Expected Results
The successful synthesis of this compound should be confirmed using standard analytical techniques.
Reaction Parameters Summary
| Parameter | Value | Notes |
| Reactant 1 | 3-Aminopyridazine | 1.0 equiv |
| Reactant 2 | Chloroacetone | 1.1 - 1.2 equiv |
| Base | Sodium Bicarbonate | 1.5 equiv |
| Solvent | Anhydrous Ethanol | ~20 mL per g of aminopyridazine |
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Typical Yield | 65 - 85% | Dependent on purification method |
Product Characterization
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₇N₃
-
Molecular Weight: 133.15 g/mol
-
Melting Point: Literature values should be consulted for comparison.[8]
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would be approximately: 8.1-8.3 (d, 1H, pyridazine ring), 7.6-7.8 (s, 1H, imidazole ring), 7.1-7.3 (d, 1H, pyridazine ring), 6.7-6.9 (dd, 1H, pyridazine ring), 2.5 (s, 3H, methyl group). Note: Exact shifts may vary; these are estimations based on similar structures.[3][9]
-
¹³C NMR (126 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic carbons in the range of 110-150 ppm and a signal for the methyl carbon around 15-20 ppm.[3][9]
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 134.07.
Conclusion
The cyclocondensation of 3-aminopyridazine with chloroacetone is an efficient and robust method for synthesizing the this compound core. This guide provides the necessary mechanistic understanding and a detailed, practical protocol to enable researchers to successfully perform this valuable transformation. The resulting product serves as a key starting material for the elaboration into a wide array of more complex derivatives with potential applications in pharmacology and materials science.
References
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Zheng, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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El-Faham, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
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Jacquelin, D. et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from: [Link]
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Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Tekle-Smith, M. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
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Karapetyan, G. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Gundla, R. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
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Karapetyan, G. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available at: [Link]
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Liu, C. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Régnier, S. et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. Available at: [Link]
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CoLab. (n.d.). Reaction of α-chloro-α-isonitrosoacetone with aminopyridines. Retrieved from: [Link]
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Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from: [Link]
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Tashtoush, H. I. et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from: [Link]
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Wikipedia. (n.d.). Chloroacetone. Retrieved from: [Link]
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Dequirez, O. et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]
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Zaware, B. H. et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Firdausiah, S. et al. (2019). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Methylimidazo[1,2-b]pyridazine
Introduction: The Significance of 2-Methylimidazo[1,2-b]pyridazine
This compound is a heterocyclic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol .[1] This molecule belongs to the imidazopyridazine class of compounds, a scaffold of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine core is a key structural component in various pharmacologically active agents, including kinase inhibitors used in oncology and molecules developed for treating neurological disorders.[2][3][4][5] For instance, the FDA-approved drug Risdiplam, for spinal muscular atrophy, incorporates this heterocyclic system.[2] Furthermore, derivatives of this scaffold have been investigated for their antiplasmodial, anticancer, and neuroprotective properties.[6][7][8]
Given its prevalence in drug discovery and its identification as a potential mutagen in cooked foods, the ability to accurately and sensitively detect and quantify this compound is of paramount importance.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and selectivity. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, from fundamental principles to practical experimental protocols, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles of Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like this compound, this involves three key stages: ionization, mass analysis, and detection.
Ionization: The Gateway to Mass Analysis
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, a nitrogen-containing heterocyclic compound, Electrospray Ionization (ESI) is the most suitable method. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the molecular ion, which is crucial for accurate molecular weight determination and quantitative analysis.[4][9]
Causality in Ionization Choice: The presence of basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system makes it readily susceptible to protonation in the acidic mobile phases commonly used in reversed-phase liquid chromatography. This inherent chemical property makes ESI in positive ion mode the logical and most effective choice for achieving high ionization efficiency and, consequently, low detection limits.
Mass Analysis: Deciphering the Molecular Blueprint
Once ionized, the molecules are guided into a mass analyzer. Triple quadrupole (QqQ) and high-resolution mass spectrometers (HRMS) like Orbitrap or Time-of-Flight (TOF) are the most common platforms for small molecule analysis.[8][10]
-
Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[10] In MRM, the first quadrupole (Q1) selects the precursor ion (the [M+H]+ of this compound), the second quadrupole (q2) acts as a collision cell to fragment the precursor ion, and the third quadrupole (Q3) selects a specific fragment ion for detection. This process filters out chemical noise, leading to excellent signal-to-noise ratios.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used for definitive structural confirmation and for identifying unknown metabolites or degradation products.
Fragmentation Analysis: Elucidating the Structure
The protonated molecule of this compound ([C7H7N3+H]+, m/z 134.07) is expected to undergo collision-induced dissociation (CID) primarily through cleavage of the less stable bonds and neutral losses. A plausible fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the pyridazine ring, a common fragmentation route for such systems. This would involve the loss of acetylene (C2H2), leading to a stable fragment. Another likely fragmentation is the loss of a methyl radical (CH3•) followed by the loss of hydrogen cyanide (HCN).
Below is a proposed fragmentation pathway visualized using Graphviz:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Part 2: A Practical Guide to Method Development and Validation
A robust and reliable LC-MS/MS method is built on a systematic approach to method development and validation.
Liquid Chromatography: Achieving Optimal Separation
The goal of liquid chromatography is to separate the analyte of interest from matrix components to minimize ion suppression or enhancement, which can adversely affect quantification.[11]
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point due to its versatility.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte for ESI.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: A generic gradient from 5% to 95% organic mobile phase over a few minutes is a good initial run to determine the approximate retention time.[2] The gradient can then be optimized to ensure good peak shape and separation from any interferences.
Sample Preparation: The Key to Accurate Quantification
The choice of sample preparation technique depends on the matrix (e.g., plasma, urine, food extract). The primary goal is to remove interfering substances while maximizing the recovery of the analyte.
-
Protein Precipitation (for biological fluids): This is a simple and effective method for removing proteins from plasma or serum. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is often used for complex matrices or when very low detection limits are required.[12][13] For mutagens in food, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are also widely used.[13][14]
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be validated to ensure its reliability for its intended purpose. The FDA's Bioanalytical Method Validation Guidance for Industry provides a comprehensive framework for this process.[6][11][15]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) > 0.99 is typically desired. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |
Part 3: Experimental Protocol
This section provides a step-by-step protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Workflow Diagram
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a stock solution of the internal standard (IS) and a working solution at a fixed concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike the control biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: Precursor ion (m/z 134.1) -> Product ion (to be determined experimentally, e.g., m/z 108.1).
-
Internal Standard: To be determined based on the chosen IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples and QC samples.
-
Conclusion
The mass spectrometric analysis of this compound is a critical tool for researchers in drug development and food safety. This guide has provided a comprehensive overview of the theoretical principles and practical considerations for developing and validating a robust LC-MS/MS method. By following a systematic approach that emphasizes scientific integrity and a thorough understanding of the underlying principles of chromatography and mass spectrometry, researchers can confidently generate high-quality data for this important class of molecules. The provided protocols and validation guidelines serve as a solid foundation for building reliable and reproducible analytical methods.
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ResearchGate. Alternative 2,8-dimethylimidazo[1,2-b]pyridazine derivatives as building blocks in the risdiplam synthesis. [Link]
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American Society for Clinical Pharmacology & Therapeutics. FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
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An In-depth Technical Guide to the Crystal Structure of 2-Methylimidazo[1,2-b]pyridazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that forms the core of numerous biologically active molecules. Its unique electronic and steric properties have made it a focal point in medicinal chemistry for the development of therapeutics targeting a wide range of diseases.[1][2] A comprehensive understanding of the three-dimensional structure of this scaffold is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides an in-depth exploration of the crystal structure of imidazo[1,2-b]pyridazine derivatives, with a focus on providing researchers with the foundational knowledge for their own investigations.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through the condensation reaction of a 3-aminopyridazine derivative with an α-haloketone. This versatile and robust method allows for the introduction of a variety of substituents on both the imidazole and pyridazine rings.
A general synthetic route to a substituted 2-methylimidazo[1,2-b]pyridazine is outlined below. The synthesis of the key precursor, 6-chloropyridazin-3-amine, is also described.[3]
Synthesis of 6-Chloropyridazin-3-amine
The synthesis of 6-chloropyridazin-3-amine from 3,6-dichloropyridazine is a critical first step for accessing a range of 6-substituted imidazo[1,2-b]pyridazines.
Reaction Scheme:
Caption: Synthesis of 6-chloropyridazin-3-amine.
Experimental Protocol:
-
To 3,6-dichloropyridazine, add aqueous concentrated ammonium hydroxide in a sealed vessel.
-
Heat the reaction mixture at 110°C for 12 hours.
-
After cooling the reaction mixture to 0°C, filter the contents.
-
Wash the resulting solid with water to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.[3]
Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
The cyclocondensation of 6-chloropyridazin-3-amine with chloroacetone yields the target imidazo[1,2-b]pyridazine scaffold.
Reaction Scheme:
Caption: Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Experimental Protocol:
-
A mixture of 6-chloropyridazin-3-amine and chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.[3]
-
The water is distilled off to obtain the crude product as a brown-yellow solid.
-
The crude compound is then stirred with ethanol and filtered to afford the purified 6-chloroimidazo[1,2-b]pyridazine.[3]
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional structure of a molecule is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
Experimental Workflow for Single-Crystal XRD
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An In-Depth Technical Guide to the Solubility of 2-Methylimidazo[1,2-b]pyridazine in Common Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is not merely a routine characterization step; it is a critical determinant of a molecule's potential therapeutic success. The bioavailability, formulation, and ultimately, the efficacy of a drug candidate are intrinsically linked to its solubility profile. The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors for oncology.[1][2][3] As such, a thorough understanding of the physicochemical properties of its derivatives, such as 2-Methylimidazo[1,2-b]pyridazine, is paramount.
This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, we will focus on the foundational principles governing its solubility, a detailed experimental protocol for its determination, and the theoretical framework for predicting its behavior in various organic solvents.
Physicochemical Landscape of this compound
To comprehend the solubility of this compound, we must first examine its structural and electronic characteristics. The parent imidazo[1,2-b]pyridazine is a fused heterocyclic system containing three nitrogen atoms.[4] This arrangement confers a degree of polarity and the capacity for hydrogen bonding.
-
Polarity and Dipole Moment: The presence of electronegative nitrogen atoms creates a significant dipole moment in the imidazo[1,2-b]pyridazine ring system, suggesting that it will be more soluble in polar solvents than in nonpolar ones.[2]
-
Hydrogen Bonding: The nitrogen atoms in the ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.
-
The Methyl Substituent: The introduction of a methyl group at the 2-position slightly increases the molecule's lipophilicity and molecular weight. While this change is not drastic, it can subtly influence the solubility profile, potentially increasing its affinity for less polar organic solvents compared to the unsubstituted parent compound. A predicted pKa for this compound is approximately 6.32, indicating it is a weak base.[5]
Based on these features, a qualitative solubility profile can be predicted. The molecule is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols like methanol and ethanol, and lower solubility in nonpolar solvents such as toluene and hexane.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][6] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher): e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene.
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: Into a series of labeled vials, add an excess amount of solid this compound to a known volume of each solvent (e.g., 5-10 mg in 2 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stir bar in each. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent is essential for accurate quantification.[2]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Experimental Workflow Diagram
Quantitative Solubility Data (Hypothetical and Predicted)
As previously stated, specific experimental data for this compound is not widely published. However, for the purpose of this guide, the following table presents a hypothetical but realistic solubility profile based on the physicochemical properties of the molecule and the general behavior of similar heterocyclic compounds. Researchers are strongly encouraged to determine experimental values using the protocol outlined above.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and good hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a highly polar solvent. |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, but less polar than DMSO. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | Moderate to Low | Intermediate polarity. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than other aprotic solvents like DMF. |
| Ethyl Acetate | Moderately Polar | Low | Lower polarity and limited hydrogen bonding capacity. |
| Dichloromethane | Nonpolar | Low | Primarily interacts through weaker dipole-dipole forces. |
| Chloroform | Nonpolar | Low | Similar to dichloromethane. |
| Toluene | Nonpolar | Very Low | Aromatic, but lacks the polarity to effectively solvate the molecule. |
Computational Approaches to Solubility Prediction
In modern drug discovery, computational models are increasingly used to predict physicochemical properties, including solubility, before a compound is synthesized.[8][9][10] These in silico methods can save significant time and resources.
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility data for a training set of compounds.[10]
-
Thermodynamics-Based Methods: These approaches, such as the General Solubility Equation (GSE), use parameters like the melting point and logP to predict solubility.[11]
While these predictive tools are powerful, their accuracy is dependent on the quality of the input data and the similarity of the query molecule to the compounds in the training set. Therefore, experimental verification remains essential.
Conclusion and Future Outlook
The solubility of this compound is a critical parameter for its advancement in any research or development pipeline. While this guide provides a robust framework for understanding and determining its solubility, it is imperative for researchers to perform their own detailed experimental evaluations. The provided protocol for the shake-flask method offers a reliable path to obtaining this crucial data. As the importance of the imidazo[1,2-b]pyridazine scaffold continues to grow in medicinal chemistry, a comprehensive and publicly available database of the physicochemical properties of its derivatives will be an invaluable resource for the scientific community.
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Oh, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Introduction: The Imidazo[1,2-b]pyridazine Scaffold
An In-Depth Technical Guide to 2-Methylimidazo[1,2-b]pyridazine for Advanced Research
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging privileged scaffolds in the design of novel therapeutics. This document delves into the synthesis, physicochemical properties, and the extensive pharmacological potential of the imidazo[1,2-b]pyridazine core, using the 2-methyl derivative as a foundational example.
The imidazo[1,2-b]pyridazine system is a fused heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and distribution of nitrogen atoms make it an exceptional bioisostere for endogenous purines, allowing it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This scaffold is the backbone of several clinically and preclinically significant molecules, demonstrating a remarkable breadth of biological activity.[1][2]
Derivatives of this core have been successfully developed as potent inhibitors of various protein kinases, leading to breakthroughs in oncology and autoimmune diseases.[1] The FDA-approved multi-kinase inhibitor Ponatinib, for example, features the imidazo[1,2-b]pyridazine core and is used to treat chronic myeloid leukemia.[1] The versatility of this scaffold extends to applications in neurodegenerative disease, where it has been investigated for imaging β-amyloid plaques, as well as in infectious diseases, with demonstrated antifungal and antiviral activities.[3][4][5]
This compound (CAS No. 17412-37-2) serves as a fundamental building block for this class. Understanding its synthesis and properties is crucial for researchers aiming to explore the vast chemical space and therapeutic potential of its derivatives. While much of the published bioactivity data pertains to more complex analogues, the strategic placement of the methyl group at the 2-position is a known starting point for enhancing kinase binding affinity, as observed in studies on DYRK1A inhibitors.[6]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is the starting point for its application in drug discovery programs. These properties influence its reactivity, solubility, and potential for structural modification.
| Property | Value | Source |
| CAS Number | 17412-37-2 | [7] |
| Molecular Formula | C₇H₇N₃ | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| SMILES | CC1=CN2N=CC=CC2=N1 | [7] |
Synthesis and Characterization
The synthesis of the imidazo[1,2-b]pyridazine core is a well-established process, typically achieved through a condensation reaction. The following protocol outlines a representative method for the synthesis of this compound.
General Synthesis Workflow
The primary synthetic route involves the cyclocondensation of a 3-aminopyridazine derivative with an appropriate α-haloketone. For this compound, this involves reacting 3-aminopyridazine with a 1-halopropan-2-one (e.g., chloro- or bromoacetone).
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Initial Biological Screening of 2-Methylimidazo[1,2-b]pyridazine Derivatives: A Technical Guide
This guide provides a comprehensive framework for the initial biological screening of novel 2-methylimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1] A notable example is the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia.[2] This has spurred significant interest in exploring new derivatives for various therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] This document outlines a strategic and technically sound approach to the preliminary evaluation of these compounds, focusing on anticancer and anti-inflammatory activities, two areas where this scaffold has shown considerable promise.
The this compound Scaffold: A Versatile Core
The imidazo[1,2-b]pyridazine ring system's versatility stems from its unique electronic properties and the multiple sites available for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[1][2] The synthesis of these derivatives often involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine, followed by various cross-coupling reactions, such as Suzuki-Miyaura, to introduce diverse functionalities.[2][3] This synthetic accessibility enables the creation of large libraries of compounds for screening.
Part 1: Anticancer Activity Screening Cascade
A primary and critical area of investigation for novel imidazo[1,2-b]pyridazine derivatives is their potential as anticancer agents. Many compounds from this class have demonstrated potent inhibitory activity against various kinases implicated in cancer progression.[2][4][5][6] The following is a logical and efficient workflow for the initial in vitro assessment of anticancer properties.
Experimental Workflow: Anticancer Screening
Caption: A streamlined workflow for the initial in vitro screening of anticancer activity of this compound derivatives.
Step-by-Step Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
1. Reagent Preparation:
- MTT Solution (5 mg/mL): Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4. Filter-sterilize the solution using a 0.2 µM filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[7]
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (DMSO).
2. Cell Seeding:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of the this compound derivatives in culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48-72 hours.
4. MTT Assay Procedure:
- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Step-by-Step Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given that many imidazo[1,2-b]pyridazines act as kinase inhibitors, a direct assessment of their effect on specific kinases is a crucial secondary screen.[4][5][6] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method to measure kinase activity.[4]
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
- Create a serial dilution of the compound in DMSO.
- Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
- Prepare the kinase, substrate, and ATP in the kinase assay buffer at optimal concentrations.
2. Kinase Reaction:
- In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
- Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Part 2: Anti-inflammatory Activity Screening
Imidazo[1,2-b]pyridazine derivatives have also been reported to possess anti-inflammatory properties.[1][7] A common initial screening approach is to assess their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow: Anti-inflammatory Screening
Caption: A workflow for the in vitro screening of the anti-inflammatory activity of this compound derivatives.
Step-by-Step Protocol 3: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages.
1. Cell Culture and Seeding:
- Culture a macrophage cell line, such as RAW 264.7, in appropriate medium.
- Seed the cells at a density of 1-2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.[8]
2. Compound Treatment and LPS Stimulation:
- The next day, remove the culture medium.
- Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
- Following pre-treatment, stimulate the cells with LPS (e.g., 10-100 ng/mL) for 18-24 hours.[8] Include control wells with cells only, cells with LPS only, and cells with the compound only.
3. Collection of Supernatants:
- After the incubation period, centrifuge the plate to pellet the cells.
- Carefully collect the cell culture supernatants for analysis.
4. ELISA for TNF-α and IL-6:
- Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.
- Briefly, this typically involves:
- Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
- Blocking non-specific binding sites.
- Adding the collected cell culture supernatants and standards to the wells.
- Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Adding a substrate that is converted by the enzyme to produce a colored product.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- Generate a standard curve using the known concentrations of the cytokine standards.
- Use the standard curve to determine the concentration of TNF-α and IL-6 in the experimental samples.
- Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
Data Presentation
Quantitative data from these screening assays should be summarized in a clear and concise tabular format to facilitate comparison between derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | Target Kinase IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | ALK: 0.15 |
| Derivative 2 | > 50 | > 50 | ALK: > 10 |
| Derivative 3 | 1.8 | 2.5 | TAK1: 0.08 |
| ... | ... | ... | ... |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Derivative A | 75.3 | 68.9 |
| Derivative B | 22.1 | 15.4 |
| Derivative C | 88.9 | 82.1 |
| ... | ... | ... |
Conclusion
This technical guide provides a robust and efficient framework for the initial biological screening of novel this compound derivatives. By following a logical cascade of in vitro assays, researchers can effectively identify promising lead compounds for further development in the areas of oncology and inflammatory diseases. The detailed protocols provided herein are intended to ensure the generation of reliable and reproducible data, forming a solid foundation for subsequent structure-activity relationship (SAR) studies and more advanced preclinical evaluations.
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PubMed. (2023, June 1). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Retrieved from [Link]
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National Institutes of Health. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]
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PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Resurgence of a Versatile Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and ability to interact with a wide array of biological targets. This scaffold's journey from a chemical curiosity to a "privileged structure" in drug discovery has been punctuated by the successful development of potent therapeutic agents, most notably the multi-targeted kinase inhibitor, ponatinib.[1] The clinical success of ponatinib ignited a resurgence of interest in this heterocyclic nucleus, leading to extensive exploration of its potential in diverse therapeutic areas.[1] This guide provides a comprehensive overview of the key therapeutic targets of the imidazo[1,2-b]pyridazine scaffold, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental workflows used to validate these interactions.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] This inherent polypharmacology stems from the scaffold's unique electronic and steric features, which allow for tailored modifications to achieve high affinity and selectivity for various protein targets.
Oncology: A Dominant Arena for Imidazo[1,2-b]pyridazine-Based Therapeutics
The most profound impact of the imidazo[1,2-b]pyridazine scaffold has been in the field of oncology, primarily through the development of potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Kinase Inhibition: The Cornerstone of Anticancer Activity
The imidazo[1,2-b]pyridazine core serves as an excellent ATP-competitive scaffold, capable of fitting into the ATP-binding pocket of numerous kinases. Strategic substitutions on the core structure allow for the fine-tuning of selectivity and potency against specific kinase targets.
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[3][4] Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective irreversible BTK inhibitors.[3][4] For instance, compound 22 (TM471-1) demonstrated an IC50 of 1.3 nM for BTK and has progressed into Phase I clinical trials.[3]
-
Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in certain non-small cell lung cancers (NSCLCs).[5] Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed to overcome resistance to second-generation ALK inhibitors, including the G1202R mutation.[5] Compound O-10 from this class showed potent enzymatic inhibitory activity against wild-type ALK (IC50 = 2.6 nM) and resistant mutants.[5]
-
Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is a key signaling node in pathways related to inflammation and cancer, and its upregulation is observed in multiple myeloma.[6][7] Novel imidazo[1,2-b]pyridazine-containing TAK1 inhibitors have shown excellent activity against multiple myeloma cell lines, with GI50 values as low as 30 nM.[6][7]
-
Other Notable Kinase Targets: The versatility of the scaffold extends to a range of other kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3K), mammalian Target of Rapamycin (mTOR), and dual c-Met/VEGFR2 inhibitors.[8][9]
Quantitative Data on Imidazo[1,2-b]pyridazine-based Kinase Inhibitors:
| Compound Class | Target Kinase | Key Compound Example | Potency (IC50/GI50) | Disease Indication | Reference |
| Irreversible Inhibitors | BTK | TM471-1 | 1.3 nM (IC50) | B-cell Malignancies | [3] |
| Macrocyclic Derivatives | ALK (WT & Mutants) | O-10 | 2.6 nM (ALK WT IC50) | NSCLC | [5] |
| 6-Substituted Derivatives | TAK1 | Compound 26 | 55 nM (IC50), 30 nM (GI50) | Multiple Myeloma | [6][7] |
Beyond Kinase Inhibition: Apoptosis and Cell Cycle Arrest
Recent studies have revealed that imidazo[1,2-a]pyridine derivatives (a closely related scaffold) can induce anticancer effects through mechanisms other than kinase inhibition. For example, novel compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[10][11] Western blot analysis of treated cells revealed an increase in the levels of p53 and p21, key regulators of cell cycle arrest, as well as activation of the extrinsic apoptosis pathway.[10]
Experimental Protocol: Western Blot Analysis for Apoptosis and Cell Cycle Markers
-
Cell Culture and Treatment: Plate HCC1937 breast cancer cells at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with the imidazo[1,2-a]pyridine compound of interest at its IC50 concentration for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing a protease inhibitor cocktail. Quantify the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, Caspase-7, Caspase-8, and PARP overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Inflammation and Autoimmune Disorders: Modulating the Immune Response
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents by targeting key components of the immune signaling cascade.
Targeting Cytokine Signaling
-
Interleukin-17A (IL-17A) Inhibition: IL-17A is a pro-inflammatory cytokine that plays a central role in the pathogenesis of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[12] Imidazo[1,2-b]pyridazines have been identified as small molecule inhibitors of IL-17A, offering a potential oral alternative to biologic therapies.[12]
-
Tyrosine Kinase 2 (Tyk2) Inhibition: Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of several key cytokines. The pseudokinase (JH2) domain of Tyk2 plays a crucial regulatory role, and imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 JH2 domain, presenting a novel approach for the treatment of autoimmune and inflammatory disorders.[13]
Signaling Pathway: IL-17A in Psoriasis
Caption: IL-17A signaling pathway in psoriasis and the inhibitory action of imidazo[1,2-b]pyridazines.
Neurodegenerative Disorders: A New Frontier
The application of the imidazo[1,2-b]pyridazine scaffold in neurodegenerative diseases is a rapidly evolving area of research, with several promising targets identified.
-
Imidazoline I2 Receptors: These receptors are altered in the brains of Alzheimer's disease (AD) patients, and ligands for the I2 receptor may have neuroprotective effects.[14] The development of selective I2 receptor ligands is an active area of research for potential AD therapies.[14]
-
β-Amyloid Plaque Ligands: A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid plaques in the brain.[15] Imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to bind with high affinity to β-amyloid plaques in vitro, suggesting their potential as imaging agents for positron emission tomography (PET) or as therapeutic agents to prevent plaque formation.[2][15] One such derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited a high binding affinity with a Ki of 11.0 nM.[15]
-
c-Abl Tyrosine Kinase: The c-Abl tyrosine kinase has been implicated in the neurodegenerative processes of diseases like Parkinson's and Alzheimer's.[16] The expertise in developing imidazo[1,2-b]pyridazine-based kinase inhibitors for oncology can be leveraged to design novel c-Abl inhibitors for neurodegenerative disorders.
Central Nervous System: Targeting GABA-A Receptors
The imidazo[1,2-b]pyridazine scaffold and its close analogs have been explored as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[17][18]
-
GABA-A α2/α3 Subtype Selective Agonists: Derivatives of the related imidazo[1,2-b][1][2][12]triazine scaffold have been identified as high-affinity and functionally selective agonists for the GABA-A α2 and α3 subtypes.[19] This selectivity is desirable for achieving anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines.[18][19] These compounds act as positive allosteric modulators, enhancing the effect of GABA.[18][20]
Experimental Workflow: Evaluation of GABA-A Receptor Modulation
Caption: Experimental workflow for evaluating imidazo[1,2-b]pyridazine-based GABA-A receptor modulators.
Antimicrobial Applications: A Broad Spectrum of Activity
The imidazo[1,2-b]pyridazine scaffold has also demonstrated significant potential as a source of novel antimicrobial agents.
-
Antibacterial and Antifungal Activity: Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal strains.[21][22][23] Some compounds have exhibited antifungal activity against phytopathogenic fungi that is more potent than commercially available fungicides.[22]
-
Antituberculosis Activity: The related imidazo[1,2-a]pyridine scaffold has been recognized for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[24]
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a privileged core in modern medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a multitude of biological targets underscore its continued relevance in drug discovery. The extensive research into its anticancer properties, particularly in kinase inhibition, has paved the way for its exploration in other therapeutic areas. The emerging data on its utility in inflammatory diseases, neurodegeneration, and infectious diseases suggest that the full therapeutic potential of this remarkable scaffold is yet to be realized. Future research will likely focus on leveraging computational methods to design next-generation imidazo[1,2-b]pyridazine derivatives with enhanced selectivity and improved pharmacokinetic profiles, further expanding the therapeutic landscape of this versatile molecular framework.
References
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PubMed. (n.d.). Discovery of imidazo[1,2-b][1][2][12]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety.
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Methodological & Application
Synthesis of 2-Methylimidazo[1,2-b]pyridazine: A Detailed Protocol for Researchers
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus of significant interest in medicinal chemistry and drug development.[1] Molecules incorporating this framework have demonstrated a wide array of biological activities, including potent kinase inhibition, anti-inflammatory, and antimicrobial properties. Notably, the kinase inhibitor Ponatinib, which features this core structure, has spurred considerable research into novel derivatives for various therapeutic applications. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylimidazo[1,2-b]pyridazine, a fundamental analog of this important class of compounds.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the chemical principles and experimental considerations that underpin the synthetic strategy. The protocol is structured in a two-stage process, beginning with the formation of a key chloro-intermediate, followed by a catalytic hydrogenation to yield the final target molecule.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved in a two-step sequence starting from commercially available 3,6-dichloropyridazine. The first stage involves the synthesis of the precursor, 3-amino-6-chloropyridazine. The second stage details the construction of the imidazo[1,2-b]pyridazine ring system via a cyclocondensation reaction to form 2-methyl-6-chloroimidazo[1,2-b]pyridazine, followed by a final catalytic hydrogenation for the removal of the chloro-substituent.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 3-Amino-6-chloropyridazine
The initial step in this protocol is the conversion of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine. This is a nucleophilic aromatic substitution reaction where one of the chloro groups is displaced by an amino group.
Materials and Reagents for Stage 1
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dichloropyridazine | ≥98% | Commercial | |
| Ammonium Hydroxide (aq. conc.) | ACS Reagent, 28-30% | Commercial | |
| Deionized Water | High Purity | In-house | |
| Stainless Steel Bomb Vessel | - | - | Pressure-rated reaction vessel |
| Methanol | ACS Grade | Commercial | For washing the product |
Step-by-Step Protocol for Stage 1
-
Reaction Setup: In a stainless steel bomb vessel, combine 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).
-
Reaction: Seal the vessel and heat it to 110°C for 12 hours. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to 0°C. The product will precipitate out of the solution.
-
Filtration: Filter the contents of the vessel and wash the resulting solid with cold water (2 x 25 mL) to remove any remaining salts and ammonia.
-
Drying: Dry the solid under vacuum to obtain 3-amino-6-chloropyridazine as a pale-yellow solid. The expected yield is approximately 80%.
Validation of Stage 1 Product
-
Appearance: Pale-yellow solid.
-
1H NMR (400 MHz, DMSO-d6): δ 7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br s, 2H).[1]
-
13C NMR (100 MHz, DMSO-d6): δ 160.7, 145.5, 129.4, 118.0.[1]
Stage 2: Synthesis of this compound
This stage involves two key transformations: the construction of the imidazo[1,2-b]pyridazine ring system through a cyclocondensation reaction, followed by the removal of the 6-chloro substituent via catalytic hydrogenation.
Materials and Reagents for Stage 2
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-6-chloropyridazine | From Stage 1 | - | |
| Chloroacetone | ≥95% | Commercial | Caution: Lachrymator |
| Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercial | |
| Ethanol (EtOH) | Anhydrous | Commercial | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | |
| Triethylamine (Et3N) | ≥99% | Commercial | |
| Hydrogen Gas (H2) | High Purity | - | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Celite® | - | Commercial | For filtration of the catalyst |
Step-by-Step Protocol for 2-Methyl-6-chloroimidazo[1,2-b]pyridazine (Intermediate)
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in ethanol (100 mL) in a round-bottom flask, add sodium bicarbonate (4.86 g, 57.9 mmol) and chloroacetone (3.7 mL, 46.3 mmol).
-
Cyclocondensation: Heat the mixture to reflux and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bicarbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-methyl-6-chloroimidazo[1,2-b]pyridazine.
Validation of Intermediate
-
1H NMR: The 1H NMR spectrum is a key tool for confirming the structure of the intermediate.[2]
Step-by-Step Protocol for this compound (Final Product)
-
Hydrogenation Setup: In a Parr shaker flask or a similar hydrogenation apparatus, dissolve 2-methyl-6-chloroimidazo[1,2-b]pyridazine (1.0 g, 5.96 mmol) in ethanol (50 mL).
-
Catalyst and Base Addition: Add triethylamine (1.25 mL, 8.94 mmol) to the solution, followed by the careful addition of 10% Pd/C (100 mg, 10 wt. %). The triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Hydrogenation: Seal the flask, and purge with hydrogen gas. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) overnight.
-
Catalyst Removal: Once the reaction is complete (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
Validation of Final Product
Mechanistic Insights and Experimental Rationale
Caption: Simplified mechanistic pathway for the synthesis.
The synthesis of the imidazo[1,2-b]pyridazine ring system proceeds via a well-established condensation reaction. The more nucleophilic ring nitrogen of 3-amino-6-chloropyridazine attacks the electrophilic carbon of chloroacetone in an SN2 reaction. This is followed by an intramolecular cyclization of the amino group onto the ketone, and subsequent dehydration to form the aromatic imidazole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the initial alkylation step.
The final dechlorination step is a classic example of catalytic hydrogenation.[3][4] The palladium on carbon catalyst facilitates the hydrogenolysis of the carbon-chlorine bond. The reaction is typically carried out under a hydrogen atmosphere, and the addition of a base like triethylamine is often beneficial to scavenge the in-situ generated HCl, which can otherwise inhibit the catalyst.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the specified temperature for the full duration. Confirm the integrity of the pressure vessel seal. |
| Incomplete Cyclocondensation | Insufficient heating or reaction time. | Monitor the reaction by TLC until the starting material is consumed. If necessary, prolong the reflux time. |
| Stalled Hydrogenation | Catalyst poisoning. Inactive catalyst. | Ensure the starting material is pure. Use fresh, high-quality Pd/C catalyst. Ensure the system is properly purged of air. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and considering the provided rationale, researchers can confidently prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The self-validating nature of the protocol, with clear characterization data for the intermediate, ensures a high degree of confidence in the final product's identity and purity.
References
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Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
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Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. Available at: [Link]
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. Available at: [Link]
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2-Bromo-6-chloroimidazo[1,2-b]pyridazine. PubChem. Available at: [Link]
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3-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | CAS 13526-66-4. Molbase. Available at: [Link]
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Application Notes and Protocols: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-b]pyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-b]pyridazines in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the pharmaceutical industry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1] Among these, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[2][3] This fused heterocyclic system is a key component in drugs with diverse therapeutic applications, including anticancer, antiparasitic, antimicrobial, antiviral, and antineuropathic agents.[2][4] A notable example is Ponatinib (Iclusig®), an FDA-approved multi-targeted tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[1][4][5] The versatility of this scaffold in engaging with various biological targets underscores the critical need for efficient and robust synthetic methodologies for its construction.[4]
The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3-MCR), stands out as a powerful and atom-economical method for the synthesis of imidazo-fused heterocycles.[6][7][8] Discovered in 1998, this reaction brings together an amino-azine (like 3-aminopyridazine), an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-b]pyridazine framework in a single step.[6][9] This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-b]pyridazines, offering detailed mechanistic insights, optimized protocols, and practical considerations for researchers in organic synthesis and drug development.
Mechanistic Insights into the Groebke-Blackburn-Bienaymé Reaction
The GBB reaction proceeds through a fascinating cascade of events, initiated by the acid-catalyzed formation of a Schiff base (imine) from the aminopyridazine and the aldehyde.[6] The isocyanide then engages in a formal [4+1] cycloaddition with the activated imine. Subsequent rearrangement and proton transfer lead to the aromatic imidazo[1,2-b]pyridazine product.[9]
The choice of catalyst is crucial for the efficiency of the GBB reaction. A wide range of Brønsted and Lewis acids have been successfully employed, including scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), p-toluenesulfonic acid (PTSA), and perchloric acid (HClO₄).[6][7][10] Sc(OTf)₃ is often the catalyst of choice due to its high activity and stability, even in the presence of small amounts of water.[7][11] The catalyst activates the aldehyde towards nucleophilic attack by the aminopyridazine and facilitates the subsequent cyclization steps.
Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Synthesis of a Model Imidazo[1,2-b]pyridazine
This section provides a detailed, step-by-step protocol for the synthesis of a representative imidazo[1,2-b]pyridazine derivative using the GBB reaction. This protocol is designed to be a reliable starting point for further exploration and optimization.
Materials and Reagents:
-
3-Aminopyridazine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Caution: Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[6]
Figure 2: Experimental workflow for the GBB synthesis of imidazo[1,2-b]pyridazines.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and scandium(III) triflate (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[12]
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure imidazo[1,2-b]pyridazine product.
Scope and Limitations: A Guide to Substrate Selection
The GBB reaction for imidazo[1,2-b]pyridazine synthesis exhibits a broad substrate scope, allowing for the introduction of diverse functionalities.
| Component | Scope | Considerations |
| Aminopyridazine | Substituted 3-aminopyridazines are generally well-tolerated. | Electron-donating or -withdrawing groups on the pyridazine ring can influence reactivity. |
| Aldehyde | A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used.[11] | Electron-poor aldehydes tend to react faster.[13] Sterically hindered aldehydes may lead to lower yields. |
| Isocyanide | Both aliphatic and aromatic isocyanides are suitable reaction partners.[11] | Bulky isocyanides can be used, but may require longer reaction times or slightly elevated temperatures.[11] |
Table 1: Substrate Scope and Considerations for the GBB Reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, consider gentle heating (e.g., 40-50 °C), or increase catalyst loading to 10 mol%.[6][14] |
| Side reactions | Ensure anhydrous conditions. Use freshly distilled aldehydes. | |
| Purification losses | Optimize chromatography conditions. | |
| Formation of Side Products | Impure starting materials | Use purified reagents. |
| Ugi-type side reaction | Can occur if a carboxylic acid is present or used as a catalyst.[15] Use a Lewis acid catalyst instead. | |
| Slow or No Reaction | Deactivated catalyst | Use a fresh batch of catalyst. Ensure anhydrous conditions. |
| Sterically hindered substrates | Increase reaction temperature and/or use a more active catalyst like Sc(OTf)₃. |
Table 2: Troubleshooting Guide for the GBB Reaction.
Conclusion: A Versatile Tool for Drug Discovery
The Groebke-Blackburn-Bienaymé reaction provides a highly efficient and convergent pathway for the synthesis of medicinally important imidazo[1,2-b]pyridazines.[16] Its operational simplicity, broad substrate scope, and the ability to rapidly generate molecular complexity from simple starting materials make it an invaluable tool for researchers in drug discovery and medicinal chemistry.[13][17] The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this powerful multicomponent reaction in their pursuit of novel therapeutic agents.
References
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A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available at: [Link]
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Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available at: [Link]
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Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
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The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. Available at: [Link]
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Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available at: [Link]
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Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]
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A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. PubMed Central. Available at: [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ResearchGate. Available at: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
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Application Note: A Robust HPLC Purification Method for 2-Methylimidazo[1,2-b]pyridazine
Abstract
This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Methylimidazo[1,2-b]pyridazine. This heterocyclic compound is a crucial building block and a privileged scaffold in medicinal chemistry, making its efficient purification paramount for downstream applications in drug discovery and development.[1] The described method was systematically developed, beginning with analytical-scale scouting to optimize selectivity and resolution, followed by a seamless scale-up to a preparative protocol. We detail the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters, providing a comprehensive guide for researchers, chemists, and process development scientists.
Introduction
The imidazo[1,2-b]pyridazine core is a prominent nitrogen-containing heterocyclic system widely recognized for its diverse pharmacological activities.[1] As a key derivative, this compound serves as a foundational scaffold for the synthesis of potent therapeutic agents. The purity of such intermediates is a critical determinant of success in multi-step syntheses and for the integrity of biological screening data. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules in the pharmaceutical industry.[2]
This guide provides a comprehensive framework for the purification of this compound, emphasizing a logical, science-driven approach to method development and scaling. The process begins with small-scale method development to conserve sample and solvents, followed by a direct transfer to a larger preparative scale.[3][4]
Foundational Principles: Method Development Strategy
The development of a successful purification method is predicated on understanding the physicochemical properties of the analyte and its interaction with the chromatographic system.
Analyte Characteristics: this compound
-
Structure: A fused bicyclic aromatic system containing three nitrogen atoms.
-
Basicity: The imidazo[1,2-b]pyridazine ring system contains pyridine-type nitrogen atoms. These nitrogens have lone pairs of electrons that are not part of the aromatic π-system and are available for protonation, rendering the molecule basic.[5] The predicted pKa of this compound is approximately 6.32.[6]
-
Solubility: Expected to be soluble in common organic solvents like methanol and acetonitrile.
-
UV Absorbance: The aromatic nature of the molecule confers strong UV absorbance, making it suitable for UV-based detection. Related heterocyclic structures show strong absorbance in the 250-330 nm range.[7][8]
Causality-Driven Experimental Choices
Stationary Phase Selection: Reversed-phase chromatography is the method of choice for moderately polar to non-polar compounds. Given the aromatic and heterocyclic nature of the target, a C18 (octadecylsilane) stationary phase is the logical starting point. C18 columns provide excellent hydrophobic retention and are widely applicable to a vast range of small molecules, including nitrogen heterocyles.[9]
Mobile Phase Optimization: The key to achieving sharp, symmetrical peaks for basic compounds like this compound is controlling the mobile phase pH.
-
Rationale: At neutral pH, the basic nitrogen atoms can interact with residual acidic silanols on the silica surface of the stationary phase, leading to significant peak tailing. By adding an acidic modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid), the mobile phase pH is lowered to well below the analyte's pKa.
-
Mechanism: This ensures the analyte exists in a single, protonated, positively charged state. This protonation prevents secondary interactions with silanols and leads to sharp, Gaussian peak shapes.[5] Furthermore, it often provides optimal retention on a C18 column. Acetonitrile is typically chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.
Detection Wavelength: Based on the UV spectra of related imidazopyridine and pyridazine compounds, a detection wavelength of 254 nm is selected as a robust starting point, as it is a common wavelength for aromatic compounds. For higher sensitivity, monitoring at a local absorption maximum (e.g., ~320 nm) can be explored using a photodiode array (PDA) detector during method development.[7]
Experimental Workflow
The purification strategy follows a systematic, two-stage process: analytical method development and preparative scale-up. This workflow ensures efficient optimization while minimizing the consumption of resources.[3]
Diagram 1: A comprehensive workflow for the HPLC purification of this compound.
Detailed Protocols
Protocol 1: Analytical Method Development
This protocol is designed to establish the optimal separation conditions on a standard analytical HPLC system.
Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO, then dilute with Mobile Phase A/B (50:50) to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 10 column volumes.
-
Scouting Gradient:
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
Monitor at 254 nm.
-
-
Focused Gradient Optimization:
-
Identify the retention time (t_R) and %B at which the target compound elutes.
-
Design a shallower, "focused" gradient around this point to maximize resolution from nearby impurities. For example, if the peak elutes at 45% B, a new gradient could be 30-60% B over 15 minutes.
-
-
Loading Study:
-
Using the optimized focused gradient, perform a series of injections with increasing volume (e.g., 10 µL, 25 µL, 50 µL, 75 µL, 100 µL).
-
Monitor the peak shape of the target compound. The maximum analytical load is the highest volume where the target peak does not significantly broaden or co-elute with adjacent impurities.[10]
-
Protocol 2: Preparative Scale-Up and Purification
This protocol scales the optimized analytical method to a preparative column to isolate the pure compound.
Instrumentation and Materials:
-
Preparative HPLC System: Equipped with a high-flow binary pump, autosampler/manual injector, and a UV detector with a preparative flow cell.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (same chemistry and length as analytical column is ideal).[3]
-
Mobile Phases: Same as analytical, but prepared in larger volumes.
-
Sample Preparation: Dissolve the crude material in the sample solvent to the highest possible concentration while ensuring complete solubility.
Step-by-Step Procedure:
-
Scale-Up Calculations: Use the following geometric scaling formulas to adapt the analytical method to the preparative scale.
-
Flow Rate Scaling:
-
Prep Flow Rate = Analytical Flow Rate * (Prep Column Radius² / Analytical Column Radius²)
-
Example: 1.0 mL/min * (10.6 mm² / 2.3 mm²) ≈ 21.2 mL/min
-
-
Injection Volume Scaling:
-
Prep Injection Volume = Analytical Loading Volume * (Prep Column Radius² / Analytical Column Radius²)
-
Example: 75 µL * (10.6 mm² / 2.3 mm²) ≈ 1.59 mL
-
-
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions at the calculated preparative flow rate (e.g., 21.2 mL/min).
-
Preparative Injection: Inject the calculated volume of the concentrated crude sample.
-
Run Gradient: Execute the same focused gradient timeline as the optimized analytical method. The gradient duration remains the same because the column length is identical.[4]
-
Fraction Collection: Collect eluent fractions corresponding to the UV signal of the target peak. Use a narrow collection window to maximize purity.
-
Purity Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to confirm purity.
-
Product Isolation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted to yield the final purified product.
Expected Results
The following table summarizes typical data expected from the purification of a 100 mg crude sample of this compound.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 30-60% ACN (0.1% FA) over 15 min | 30-60% ACN (0.1% FA) over 15 min |
| Detection | 254 nm | 254 nm |
| Retention Time (t_R) | ~8.5 min | ~8.5 min |
| Crude Purity | 85% | N/A |
| Sample Load | 75 µg (in 75 µL) | 100 mg (in 1.59 mL) |
| Final Purity | N/A | >99% |
| Recovery Yield | N/A | ~88% (88 mg) |
Conclusion
This application note provides a validated, step-by-step protocol for the HPLC purification of this compound. By employing a systematic approach that begins with analytical method development and logically scales to a preparative dimension, researchers can achieve high purity and good recovery of the target compound. The foundational principles discussed, particularly the use of an acidic modifier to ensure excellent peak shape for a basic heterocycle, are broadly applicable to the purification of other similar small molecules.
References
-
Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
-
Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Retrieved from [Link]
-
Aubin, A. J., & Cleary, R. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]
-
PerkinElmer. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
-
Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17412-37-2, this compound. Retrieved from [Link]
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Sykora, D., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 809-823. Retrieved from [Link]
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Warzecha, L., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Faltermann, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 597-608. Retrieved from [Link]
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
Di Motta, S., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 14(18), 3166-3174. Retrieved from [Link]
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Samir, A., et al. (2018). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 254-259. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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Daressy, F., et al. (2023). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 258, 115582. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-Methylimidazo[1,2-b]pyridazine via Recrystallization
Introduction: The Importance of Purity for Imidazo[1,2-b]pyridazine Scaffolds
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic system, forming the structural basis for a multitude of biologically active molecules.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their demonstrated efficacy as kinase inhibitors, as well as their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] 2-Methylimidazo[1,2-b]pyridazine serves as a key building block in the synthesis of more complex derivatives. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent biological assays.
This guide provides a comprehensive overview of recrystallization techniques tailored for the purification of this compound. We will move beyond a simple list of steps to explain the underlying principles of solvent selection and crystallization kinetics. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for obtaining high-purity this compound.
Part 1: Foundational Principles and Preliminary Studies
A successful recrystallization is not a matter of chance, but rather the result of a systematic approach based on the physicochemical properties of the compound and the chosen solvent system. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][4] This temperature-dependent solubility differential is the driving force for the purification process.
Physicochemical Profile of this compound
A thorough understanding of the target compound's properties is the starting point for developing a purification protocol.
| Property | Value/Observation | Source |
| Molecular Formula | C₇H₇N₃ | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Reported as a solid. | N/A |
| Melting Point | Not consistently reported in literature. | [5] |
| pKa (Predicted) | 6.32 ± 0.30 | [5] |
The presence of nitrogen atoms in the heterocyclic rings suggests that this compound is a polar molecule, which will guide our initial solvent selection. The lack of a definitive melting point in readily available literature underscores the importance of experimental characterization of the purified material.
Essential Preliminary Study: Solvent Solubility Screening
Before a bulk recrystallization is attempted, a small-scale solvent screening is essential to identify a suitable solvent or solvent system. This empirical approach saves time and material and provides the data needed to design an effective purification strategy.
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the solubility of this compound in a range of common laboratory solvents at room temperature and at their boiling points.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes)
-
Small test tubes or vials
-
Hot plate and a sand or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.5 mL to start) at room temperature.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds and observe the solubility. Record your observations.
-
If the compound does not dissolve at room temperature, heat the mixture in a sand or water bath to the solvent's boiling point. Add the solvent in small portions, heating and agitating after each addition, until the solid dissolves completely. Record the approximate volume of solvent required.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is likely unsuitable for single-solvent recrystallization.
-
If the compound dissolves in a hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes. Observe if crystal formation occurs.
-
Record all observations in a structured table.
Hypothetical Solubility Screening Results
For the purpose of this guide, we will proceed with a set of hypothetical results from the solubility screening protocol. These results are based on the expected behavior of a polar, nitrogen-containing heterocyclic compound.
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Observations on Cooling | Suitability |
| Water | 10.2 | Insoluble | Sparingly Soluble | Fine needles form slowly | Potential anti-solvent |
| Hexanes | 0.1 | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Oiled out, then solidified | Poor for single solvent |
| Dichloromethane | 3.1 | Soluble | Very Soluble | No crystals form | Unsuitable (too soluble) |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
| Acetone | 5.1 | Soluble | Very Soluble | No crystals form | Unsuitable (too soluble) |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
| Ethanol | 4.3 | Soluble | Very Soluble | Few crystals form | Poor for single solvent |
| Methanol | 5.1 | Very Soluble | Very Soluble | No crystals form | Unsuitable (too soluble) |
Interpretation of Hypothetical Results:
-
Single-Solvent System: Ethyl acetate and isopropanol appear to be excellent candidates for a single-solvent recrystallization. They exhibit the desired property of low solubility at room temperature and high solubility when heated, with good crystal formation upon cooling.
-
Mixed-Solvent System: The high solubility in methanol and insolubility in water suggests that a methanol/water system could be a viable mixed-solvent option. Methanol would act as the "good" solvent to dissolve the compound, and water would be the "anti-solvent" to induce crystallization.[6]
Part 2: Recrystallization Protocols for this compound
Based on our hypothetical solubility data, we will now detail the protocols for both single-solvent and mixed-solvent recrystallization.
Single-Solvent Recrystallization using Ethyl Acetate
This method is often preferred for its simplicity when a suitable single solvent is identified.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify crude this compound using ethyl acetate.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Ethyl Acetate (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hot plate while stirring. Continue to add hot ethyl acetate in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[3][7]
-
Decoloration (if necessary): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.
Caption: Single-Solvent Recrystallization Workflow.
Mixed-Solvent Recrystallization using Methanol/Water
This technique is useful when no single solvent has the ideal solubility characteristics.
Protocol 3: Mixed-Solvent Recrystallization
Objective: To purify crude this compound using a methanol/water solvent system.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Methanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.[6]
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum and then air dry. Determine the melting point and yield.
Caption: Mixed-Solvent Recrystallization Workflow.
Part 3: Troubleshooting and Best Practices
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[2][7] To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[2]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] If that fails, a portion of the solvent can be evaporated to increase the concentration.
-
Slow Cooling is Crucial: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath will result in higher purity crystals.[8]
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound. The key to a successful recrystallization lies in the preliminary solubility screening to identify the optimal solvent system. By understanding and applying the principles of crystallization, researchers can consistently obtain high-purity material, which is essential for reliable downstream applications in drug discovery and development.
References
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.13: Single Solvent Crystallization. Retrieved January 21, 2026, from [Link]
-
University of South Florida. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved January 21, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved January 21, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved January 21, 2026, from [Link]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Common Solvent Recovery Mistakes to Avoid - Solvent Washer [solventwasher.com]
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- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the 2-Methylimidazo[1,2-b]pyridazine Core
Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring system, a fused heterocycle containing a bridgehead nitrogen atom, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, coupled with the strategic placement of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for designing potent and selective modulators of various biological targets. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition (e.g., Ponatinib), antibacterial, and anti-inflammatory effects.[1]
The 2-methyl substituted variant, in particular, serves as a versatile starting point for the development of novel therapeutics. The methyl group at the 2-position can influence the electronic properties of the ring system and provide a steric handle that can be crucial for target engagement. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-methylimidazo[1,2-b]pyridazine core, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.
Foundational Synthesis: Constructing the this compound Core
The cornerstone of any functionalization strategy is the robust and efficient synthesis of the core scaffold. The most common and reliable method for constructing the this compound ring is through the condensation of a substituted 3-aminopyridazine with an appropriate α-haloketone, in this case, bromoacetone. A halogen substituent on the pyridazine ring, such as at the 6-position, is often employed to enhance the nucleophilicity of the desired ring nitrogen for the initial alkylation step.[3]
Protocol 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
This protocol outlines the synthesis of a key intermediate, 6-chloro-2-methylimidazo[1,2-b]pyridazine, which can be further functionalized at multiple positions.
Reaction Scheme:
A schematic for the synthesis of the core scaffold.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Amino-6-chloropyridazine | 129.55 | 1.30 g | 1.0 |
| Bromoacetone | 136.98 | 1.51 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 3.0 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.30 g, 10.0 mmol), sodium bicarbonate (2.52 g, 30.0 mmol), and ethanol (50 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add bromoacetone (1.51 g, 11.0 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 6-chloro-2-methylimidazo[1,2-b]pyridazine as a solid.
Expert Insights:
-
Causality of Reagent Choice: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The use of a halogenated 3-aminopyridazine is crucial as it deactivates the adjacent ring nitrogen, preventing undesired side reactions and favoring the formation of the desired imidazo[1,2-b]pyridazine isomer.[3]
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 3-amino-6-chloropyridazine spot and the appearance of a new, less polar product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Strategic Functionalization at the C3-Position
The C3-position of the imidazo[1,2-b]pyridazine core is highly amenable to electrophilic substitution and palladium-catalyzed cross-coupling reactions, making it a prime target for introducing molecular diversity.
Protocol 2: Electrophilic Bromination at the C3-Position
Halogenation, particularly bromination, at the C3-position provides a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[4]
Reaction Scheme:
Electrophilic bromination at the C3 position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 167.60 | 1.68 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 40 mL | - |
Step-by-Step Procedure:
-
Dissolve 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.68 g, 10.0 mmol) in acetonitrile (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash chromatography can be performed.
Expert Insights:
-
Regioselectivity: The C3-position is the most electron-rich carbon in the imidazole ring, making it the preferred site for electrophilic attack.
-
Reaction Control: The reaction is typically clean and high-yielding. Over-bromination is generally not observed under these mild conditions.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[5] The C3-bromo derivative is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids.
Reaction Scheme:
Palladium-catalyzed C-C bond formation at C3.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 246.49 | 246 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 37 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | 88.11 | 8 mL | - |
| Water | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
To a microwave vial or a sealed tube, add 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 90 °C for 12-16 hours with vigorous stirring. Alternatively, microwave irradiation (e.g., 120 °C for 30 minutes) can significantly reduce the reaction time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine.
Expert Insights:
-
Catalyst and Ligand Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing good yields for a broad range of substrates. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base and Solvent System: The aqueous base (K₂CO₃ in dioxane/water) is essential for the transmetalation step of the catalytic cycle. The choice of base and solvent can significantly impact the reaction outcome and may require optimization for different boronic acids.
Functionalization at the C6-Position
The C6-position, particularly when activated by a chlorine atom, is susceptible to nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Amines
The chloro group at the C6-position can be readily displaced by various nucleophiles, such as primary and secondary amines, to introduce diverse functionalities.
Reaction Scheme:
Introduction of amino groups at the C6 position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine | (Varies) | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 174 mg | 2.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 mg | 3.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 5 mL | - |
Step-by-Step Procedure:
-
In a sealed tube, combine the 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 mmol), morpholine (174 mg, 2.0 mmol), and N-methyl-2-pyrrolidone (NMP, 5 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 388 mg, 3.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 150 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the C6-aminated product.
Expert Insights:
-
Reaction Conditions: High temperatures are often required for SNAr reactions on this heterocyclic system. The use of a high-boiling polar aprotic solvent like NMP is beneficial. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Scope: This method is generally applicable to a wide range of primary and secondary amines, allowing for the introduction of various functional groups and the modulation of physicochemical properties.
Advanced Strategies: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.[6][7]
Protocol 5: Palladium-Catalyzed Direct C3-Arylation
This protocol describes the direct coupling of the C3-H bond of the this compound core with an aryl bromide, offering a more streamlined approach to 3-arylated derivatives compared to the Suzuki-Miyaura coupling of a pre-halogenated substrate.
Reaction Scheme:
Atom-economical C-H functionalization at C3.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 167.60 | 168 mg | 1.0 |
| 4-Bromotoluene | 171.04 | 257 mg | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11 mg | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 304.37 | 30 mg | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 5 mL | - |
Step-by-Step Procedure:
-
To a Schlenk tube, add 6-chloro-2-methylimidazo[1,2-b]pyridazine (168 mg, 1.0 mmol), 4-bromotoluene (257 mg, 1.5 mmol), palladium(II) acetate (11 mg, 0.05 mmol), tri(o-tolyl)phosphine (30 mg, 0.10 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add N,N-dimethylacetamide (DMA, 5 mL) via syringe.
-
Heat the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through Celite®.
-
Wash the filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 3-arylated product.
Expert Insights:
-
Mechanism and Selectivity: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst selectively activates the C3-H bond. The choice of ligand is critical for catalytic activity and selectivity.
-
Advantages: This method avoids the need for a separate halogenation step, reducing the overall number of synthetic steps and improving atom economy.
Conclusion and Future Directions
The functionalization of the this compound core offers a rich and diverse chemical space for the exploration of novel bioactive molecules. The protocols detailed herein provide a solid foundation for researchers to synthesize and modify this privileged scaffold. Future advancements in this field will likely focus on the development of even more efficient and selective C-H functionalization methods, as well as the exploration of novel functionalization at other positions of the pyridazine ring. The continued investigation of this versatile core will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Cai, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204. [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
-
Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Bioorganic & Medicinal Chemistry Letters, 28(21), 3466-3470. [Link]
-
Zubenko, A. A., et al. (2025). A new method for constructing pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system and preparation of its derivatives. Mendeleev Communications. [Link]
-
Choudhury, D., & De, A. (1998). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of the Indian Chemical Society, 75, 443-445. [Link]
- Bristol-Myers Squibb Company. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE (Patent No. WO2015035167A1).
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Jedrzejewska, K., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(15), 5821. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Santillo, N., et al. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Catalysts, 8(11), 545. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile (Patent No. CN113339105A).
-
Daugulis, O., et al. (2005). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 70(23), 9245-9250. [Link]
-
Loaëc, N., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(2), M1125. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-b]pyridazine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Methylimidazo[1,2-b]pyridazine. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and significantly improve your reaction yields.
I. Understanding the Synthesis: The "Why" Behind the "How"
The synthesis of the imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The most prevalent and reliable method for constructing this bicyclic heterocycle is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone. In the case of this compound, this typically involves the reaction of a 3-amino-6-halopyridazine with chloroacetone or bromoacetone.
A critical aspect of this synthesis is the regioselectivity of the initial alkylation step. The pyridazine ring possesses two nitrogen atoms, but the nitrogen at position 1 (N1) is more nucleophilic than the exocyclic amino group. Consequently, in the absence of a directing group, the α-haloketone will preferentially alkylate N1, leading to an undesired isomeric byproduct and a low yield of the target molecule. The presence of a halogen atom at the 6-position of the 3-aminopyridazine starting material is paramount for a successful synthesis. This electron-withdrawing group deactivates the adjacent ring nitrogen, thereby directing the alkylation to the desired exocyclic amino group, which then facilitates the subsequent intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
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Purity of Starting Materials: The purity of both the 3-amino-6-halopyridazine and the α-haloketone (e.g., chloroacetone) is critical. Impurities can lead to the formation of side products that are difficult to separate from the desired product. It is highly recommended to use freshly purified reagents. For instance, 3-amino-6-chloropyridazine can be synthesized from 3,6-dichloropyridazine and aqueous ammonia[1].
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base play a significant role in the reaction outcome. The condensation reaction to form the imidazo[1,2-b]pyridazine ring typically requires heating. However, excessive heat can lead to decomposition of the product or starting materials. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Incorrect Stoichiometry: An incorrect molar ratio of reactants can result in incomplete consumption of the limiting reagent, thus lowering the yield. Ensure accurate weighing and molar calculations of your starting materials.
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Inefficient Purification: The final product may be lost during the work-up and purification steps. Recrystallization is a common method for purifying the crude product, and the choice of solvent is crucial for obtaining high purity and yield.
Question 2: I am observing the formation of a significant amount of an isomeric byproduct. What is its likely structure and how can I minimize its formation?
Answer: The formation of an isomeric byproduct is a common challenge in this synthesis and is often the primary reason for low yields.
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The Undesired Isomer: The most likely isomeric byproduct is the result of the α-haloketone alkylating the more nucleophilic ring nitrogen (N1) of the 3-aminopyridazine, followed by cyclization. This leads to the formation of a 3-hydroxy-2-methyl-2,3-dihydroimidazo[1,2-b]pyridazinium halide intermediate which, upon dehydration, can lead to a mixture of products.
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Minimizing Isomer Formation: The key to minimizing the formation of this byproduct is the use of a 3-amino-6-halopyridazine as the starting material. The electron-withdrawing halogen at the 6-position deactivates the adjacent ring nitrogen, making the exocyclic amino group the more favorable site for alkylation. If you are still observing significant isomer formation, consider the following:
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Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the initial alkylation step.
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Solvent Polarity: The polarity of the solvent can influence the nucleophilicity of the different nitrogen atoms. Experimenting with solvents of varying polarity (e.g., ethanol, isopropanol, DMF) may help to favor the desired reaction pathway.
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Question 3: My final product is difficult to purify and appears to be contaminated with colored impurities. What are the likely causes and how can I improve the purity?
Answer: The presence of colored impurities often indicates decomposition of starting materials or the product.
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Source of Impurities:
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α-Haloketone Instability: α-Haloketones like chloroacetone can be unstable and may undergo self-condensation or polymerization, especially in the presence of a base or at elevated temperatures. It is advisable to use freshly distilled or high-purity chloroacetone.
-
Product Decomposition: The imidazo[1,2-b]pyridazine core can be sensitive to strong acids, bases, or prolonged heating.
-
-
Improving Purity:
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.
-
Purification Technique: While recrystallization is a standard method, column chromatography using silica gel may be necessary to remove persistent impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.
-
Activated Carbon Treatment: In cases of significant colored impurities, treating a solution of the crude product with activated carbon can help to decolorize it before recrystallization.
-
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This starting material can be prepared from 3,6-dichloropyridazine.
-
To a solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in ethanol (100 mL), add concentrated aqueous ammonia (28-30%, 50 mL).
-
Heat the mixture in a sealed pressure vessel at 120-130 °C for 12 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 3-amino-6-chloropyridazine as a pale-yellow solid.
Step 2: Synthesis of 2-Methyl-6-chloroimidazo[1,2-b]pyridazine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in ethanol (100 mL).
-
To this solution, add chloroacetone (3.9 g, 42.5 mmol, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-methyl-6-chloroimidazo[1,2-b]pyridazine as a crystalline solid.
IV. Reaction Parameters and Yield Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome, based on literature data for similar syntheses.
| Parameter | Condition | Expected Yield Range (%) | Remarks |
| Solvent | Ethanol | 70-85 | A good general-purpose solvent for this reaction. |
| Isopropanol | 75-90 | Can sometimes lead to higher yields due to its higher boiling point. | |
| DMF | 60-80 | Higher boiling point allows for faster reaction times, but may lead to more side products. | |
| Base | None | 60-75 | The reaction can proceed without an added base, as the aminopyridazine acts as a base. |
| NaHCO₃ | 75-90 | A mild base that can neutralize the HBr or HCl formed during the reaction, often leading to cleaner reactions and higher yields.[1] | |
| Triethylamine | 70-85 | An organic base that can also be effective in scavenging the acid byproduct. | |
| Temperature | 60 °C | 50-65 | Slower reaction rate, but may improve selectivity and reduce side product formation. |
| Reflux (Ethanol, ~78 °C) | 70-85 | A good balance between reaction rate and yield. | |
| Reflux (Isopropanol, ~82 °C) | 75-90 | Higher temperature can lead to faster reaction and potentially higher yield, but monitor for decomposition. | |
| Reaction Time | 4 hours | 60-70 | May result in incomplete conversion of starting materials. |
| 8 hours | 75-90 | Generally sufficient for complete reaction. | |
| 12+ hours | 70-85 | Prolonged heating can lead to product decomposition and lower yields. |
V. Visualizing the Synthesis and Troubleshooting
To further aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of 2-Methyl-6-chloroimidazo[1,2-b]pyridazine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield and purity issues.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use bromoacetone instead of chloroacetone?
A1: Yes, bromoacetone is generally more reactive than chloroacetone and can also be used. However, it is also more lachrymatory and may require milder reaction conditions (e.g., lower temperature or shorter reaction time) to avoid the formation of side products.
Q2: Is it necessary to use a halogenated 3-aminopyridazine?
A2: While the reaction may proceed with 3-aminopyridazine itself, the yield of the desired this compound is likely to be very low due to the competing alkylation at the ring nitrogen. The use of a 6-halo-3-aminopyridazine is strongly recommended to direct the reaction towards the desired product.
Q3: What are some alternative, "greener" methods for this synthesis?
A3: Recent research has explored more environmentally friendly approaches to the synthesis of imidazo[1,2-b]pyridazines. These include the use of microwave irradiation or ultrasound to accelerate the reaction, often in greener solvents like water or ethanol.[2][3] These methods can significantly reduce reaction times and energy consumption.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparison of the obtained spectral data with literature values is the standard method for structure verification.
VII. References
-
Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 131-139.
-
Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3504-3518.
-
Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
-
Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(15), 5437-5445.
-
Li, J., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139.
-
De Luca, L., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem, e202400721.
-
Request PDF. (n.d.). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Retrieved from
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molbank, 2022(4), M1480.
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(21), 5038.
-
Google Patents. (n.d.). Continuous preparation of chloroacetone. Retrieved from
-
The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (2012). Open Journal of Medicinal Chemistry, 2(1), 1-8.
-
1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (2020). Molecules, 25(18), 4234.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7592.
-
Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2022). Chemistry of Heterocyclic Compounds, 58(1), 44-49.
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). International Journal of Chemical Sciences, 15(3), 172.
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Synthesis of Imidazo[1,2-b]pyridazines: A Technical Support Guide to Common Side Products
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of imidazo[1,2-b]pyridazines. As a core scaffold in numerous pharmacologically active compounds, understanding and mitigating the formation of common side products is crucial for efficient and successful synthesis. This guide, structured in a practical question-and-answer format, offers in-depth insights into the mechanistic origins of these impurities and provides actionable strategies for their prevention and elimination.
Troubleshooting Guide: From Unexpected TLC Spots to Regioisomeric Challenges
This section addresses specific experimental issues that may arise during the synthesis of imidazo[1,2-b]pyridazines, providing explanations and step-by-step guidance for resolution.
Issue 1: An unexpected, more polar spot appears on my TLC plate during a Tschitschibabin-type reaction of 3-aminopyridazine with an α-haloketone.
Question: I am attempting to synthesize a 2-substituted imidazo[1,2-b]pyridazine by reacting 3-aminopyridazine with an α-bromoketone. However, my reaction mixture shows a significant amount of a more polar byproduct that is difficult to separate from my desired product. What is this side product and how can I avoid its formation?
Answer:
This is a classic case of competitive N-alkylation leading to the formation of an undesired regioisomer. The 3-aminopyridazine starting material has two nucleophilic ring nitrogens, N1 and N7. While the desired reaction pathway involves the initial alkylation at the N1 nitrogen, followed by intramolecular cyclization, the N7 nitrogen can also be alkylated by the α-haloketone[1]. This leads to the formation of a pyridazinium salt intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine scaffold. This salt is significantly more polar than the desired product, which explains the lower Rf value on your TLC plate.
Causality and Prevention:
The key to preventing this side reaction lies in modulating the relative nucleophilicity of the two ring nitrogens. The N7 nitrogen is often more nucleophilic in unsubstituted 3-aminopyridazine, making it a prime target for alkylation[1]. To favor the desired N1 alkylation, the use of a 6-halo-3-aminopyridazine (e.g., 3-amino-6-chloropyridazine) is highly recommended. The electron-withdrawing halogen atom at the 6-position significantly reduces the nucleophilicity of the adjacent N7 nitrogen, thereby directing the alkylation to the desired N1 position and minimizing the formation of the regioisomeric byproduct[1].
Experimental Protocol for Regioselective Synthesis:
A typical procedure to favor the formation of the desired imidazo[1,2-b]pyridazine is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of α-Haloketone: Add the α-bromoketone (1.0-1.2 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it is likely the hydrobromide salt of the product. The product can be isolated by filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
dot graph TD { A[Start: 3-Aminopyridazine + α-Haloketone] --> B{Competitive N-Alkylation}; B --> C{N1 Alkylation (Desired)}; B --> D{N7 Alkylation (Undesired)}; C --> E[Intramolecular Cyclization]; E --> F[Desired Imidazo[1,2-b]pyridazine]; D --> G[Non-cyclizable Pyridazinium Salt (Side Product)]; H[Solution: Use 6-Halo-3-aminopyridazine] --> I{Deactivates N7}; I --> J[Favors N1 Alkylation]; J --> F; }
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a complex mixture of products.
Question: I am using a three-component Groebke-Blackburn-Bienaymé reaction with a 3-aminopyridazine, an aldehyde, and an isocyanide to synthesize a 3-aminoimidazo[1,2-b]pyridazine derivative. My crude product shows multiple spots on the TLC, and the yield of the desired product is low. What are the likely side products, and how can I optimize the reaction?
Answer:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of imidazo-fused heterocycles, but its multicomponent nature can sometimes lead to a complex reaction mixture if not properly optimized[2][3][4]. Potential side products can arise from several pathways:
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Iminium Intermediate Side Reactions: The initial iminium ion formed from the aldehyde and the aminopyridazine can undergo other reactions before the isocyanide addition.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates.
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become competitive.
Troubleshooting and Optimization Strategies:
To improve the yield and purity of your desired GBB product, consider the following:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., HClO₄, p-TsOH). | Acid catalysis is crucial for the efficient formation of the initial iminium ion and subsequent cyclization. |
| Solvent | Use anhydrous solvents like dichloromethane (DCM), methanol, or ethanol. | Minimizes hydrolysis of intermediates. |
| Temperature | Microwave irradiation can significantly reduce reaction times and often improves yields.[3] | Provides efficient and uniform heating, which can favor the desired reaction pathway over slower side reactions. |
| Order of Addition | Pre-mixing the aminopyridazine and aldehyde before adding the isocyanide can sometimes be beneficial. | Allows for the formation of the iminium intermediate before introducing the highly reactive isocyanide. |
Purification Protocol:
Purification of GBB reaction mixtures typically involves flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the desired product from unreacted starting materials and less polar byproducts.
dot graph GBB_Troubleshooting { node [shape=box, style=rounded]; Start [label="Start: GBB Reaction Mixture"]; TLC [label="Complex TLC Profile"]; LowYield [label="Low Yield of Desired Product"]; Start --> TLC; Start --> LowYield; subgraph "Potential Causes" { Unreacted [label="Unreacted Starting Materials"]; SideReactions [label="Iminium Intermediate Side Reactions"]; Hydrolysis [label="Hydrolysis of Intermediates"]; } TLC --> Unreacted; TLC --> SideReactions; TLC --> Hydrolysis; subgraph "Optimization Strategies" { Catalyst [label="Optimize Catalyst (Lewis/Brønsted Acid)"]; Solvent [label="Use Anhydrous Solvent"]; Temperature [label="Employ Microwave Irradiation"]; Order [label="Vary Order of Reagent Addition"]; } LowYield --> Catalyst; LowYield --> Solvent; LowYield --> Temperature; LowYield --> Order; subgraph "Purification" { Purification [label="Flash Column Chromatography"]; } Catalyst --> Purification; Solvent --> Purification; Temperature --> Purification; Order --> Purification; }
Caption: Troubleshooting flowchart for the GBB reaction.
Frequently Asked Questions (FAQs)
Q1: In copper-catalyzed syntheses of imidazo[1,2-b]pyridazines from aminopyridazines and alkynes, what is a common side product to watch out for?
A1: A frequent side product in copper-catalyzed reactions involving terminal alkynes is the homocoupling of the alkyne to form a 1,3-diyne. This is particularly prevalent when a base is used in the reaction mixture[5]. To minimize this, careful control of the reaction conditions, including the choice of copper catalyst, solvent, and the exclusion of a strong base if possible, is crucial.
Q2: Are there any general tips for improving the purity of my crude imidazo[1,2-b]pyridazine product before column chromatography?
A2: Yes, several simple work-up procedures can significantly improve the purity of your crude product.
-
Aqueous Wash: Washing the organic extract with water or brine can remove water-soluble impurities and salts.
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Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its salt. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
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Trituration: If your product is a solid, triturating the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification step.
Q3: Can I use palladium catalysis for the synthesis of imidazo[1,2-b]pyridazines? What are the potential pitfalls?
A3: Yes, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for the synthesis of imidazo[1,2-b]pyridazine derivatives, often through an intramolecular cyclization of a suitably substituted pyridazine[5]. A potential pitfall is the catalyst deactivation or the occurrence of side reactions like hydrodehalogenation if a halogenated precursor is used. Careful selection of the palladium catalyst, ligand, base, and reaction temperature is critical for a successful outcome.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
- El Qami, A., Messire, G., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2023). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry.
-
Kung, M. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
-
Juárez-Ornelas, K. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 4(4), 1335-1349. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & medicinal chemistry letters, 21(3), 904–908. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules (Basel, Switzerland), 24(17), 3078. [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Groebke-Blackburn-Bienaymé Reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful multicomponent reaction. Here, we address common issues leading to low yields and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Introduction to the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amidine (such as 2-aminopyridine) to efficiently synthesize substituted imidazo[1,2-a]pyridines and other related N-fused imidazoles.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[1] While versatile, the GBB reaction can be sensitive to various parameters, and achieving high yields often requires careful optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My GBB reaction is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
Low or no yield is a frequent starting problem. Before delving into complex optimization, it's crucial to verify the fundamentals of your experimental setup.
Core Areas to Investigate:
-
Reagent Quality:
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids upon storage. Ensure your aldehyde is pure and, if necessary, freshly distilled or purified before use.
-
Isocyanide: Isocyanides can have a pungent odor and should be handled with care in a well-ventilated fume hood.[3] Their stability can vary, so using a freshly opened bottle or a recently purified batch is recommended.
-
Amidine: The purity of the amidine component is also critical. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: While not always strictly necessary for robust GBB reactions, ensuring an inert atmosphere (e.g., under nitrogen or argon) can be beneficial, especially if your substrates are sensitive to air or moisture.
-
Anhydrous Solvents: Water can interfere with the formation of the key imine intermediate. Using anhydrous solvents is generally good practice, although some protocols have been developed in aqueous media with specific catalysts.[4]
-
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting steps for a low-yielding GBB reaction.
Q2: I've confirmed my reagents are pure and my setup is correct, but the yield is still poor. Could the catalyst be the issue?
Absolutely. The choice and amount of catalyst are critical for the success of the GBB reaction, which can be catalyzed by both Brønsted and Lewis acids.[3] An uncatalyzed reaction at room temperature often results in very poor yields.[3]
Causality of Catalyst Function: The catalyst's primary role is to activate the aldehyde for nucleophilic attack by the amidine, facilitating the formation of the crucial Schiff base (imine) intermediate. It also activates the imine for the subsequent nucleophilic attack by the isocyanide.
Troubleshooting Steps for Catalysis:
-
Catalyst Selection:
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective but expensive catalyst for the GBB reaction.[2][3] Other rare earth triflates like Gadolinium(III) triflate (Gd(OTf)₃) can be a more cost-effective alternative with comparable activity.[2][3] InCl₃ and BiCl₃ are also commonly used Lewis acid catalysts.[3]
-
Brønsted Acids: Perchloric acid (HClO₄), p-toluenesulfonic acid (PTSA), and trifluoroacetic acid (TFA) are effective Brønsted acid catalysts.[2][3][5] Acetic acid (AcOH) is a milder option that can be beneficial, especially in sensitive applications like DNA-encoded libraries.[1]
-
-
Catalyst Loading: The optimal catalyst loading can vary. A typical starting point is 5-20 mol%. Lower catalyst loadings can lead to incomplete reactions, while excessively high loadings may not necessarily improve the yield and can complicate purification.[3]
-
Catalyst Screening: If a particular catalyst is not providing the desired yield, it is advisable to screen a panel of both Lewis and Brønsted acids to identify the most suitable one for your specific substrate combination.
Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Lewis Acids | Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, InCl₃, BiCl₃ | 5 - 20 | Highly effective, but can be expensive. Water tolerance varies. |
| Brønsted Acids | HClO₄, PTSA, TFA, AcOH | 5 - 30 | Generally less expensive. Acetic acid is a mild and effective option. |
Q3: How does the choice of solvent affect the yield of my GBB reaction?
The solvent can play a more complex role than simply dissolving the reactants; it can influence reaction rates and even participate in the mechanism.[4]
The Dual Role of Alcoholic Solvents:
Alcohols, particularly methanol and ethanol, are frequently used as solvents in GBB reactions.[2][4] They can act as co-catalysts by facilitating proton transfer steps in the reaction mechanism.[4] However, nucleophilic solvents like methanol can also lead to the formation of side products by adding to the Schiff base intermediate, which can be a "dead end" in the reaction pathway.[3][4]
Solvent Selection Guide:
-
Protic Solvents: Methanol and ethanol are often good starting points due to their ability to promote the reaction.
-
Aprotic Solvents: Dichloromethane (DCM), ethyl acetate (EtOAc), and toluene can be effective and may minimize side reactions associated with nucleophilic solvents.
-
Less Nucleophilic Alcohols: If side reactions with the solvent are suspected, consider using a less nucleophilic alcohol such as trifluoroethanol (TFE).[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to improved yields.[2]
Experimental Protocol: Solvent Screening
-
Set up several small-scale parallel reactions.
-
Use the same batch of reagents and catalyst for all reactions.
-
In each reaction vessel, use a different solvent (e.g., methanol, ethanol, DCM, toluene, TFE).
-
Run the reactions under identical conditions (temperature, time).
-
Monitor the progress of each reaction by TLC or LC-MS to determine the optimal solvent for your system.
Q4: My reaction is producing a significant amount of a side product. What could it be and how can I minimize it?
Side product formation is a common cause of low yields. Identifying the side product is key to addressing the issue.
Common Side Reactions:
-
Ugi-type Products: In some instances, particularly with certain aldehydes, a four-component Ugi reaction can occur, leading to byproducts.[1]
-
Addition of Nucleophiles to the Imine: As mentioned, nucleophilic solvents like methanol can add to the Schiff base, preventing it from proceeding to the desired product.[3][4]
-
Substrate Decomposition: Harsher reaction conditions (high temperatures, strong acids) can lead to the degradation of sensitive substrates.[2]
Strategies to Minimize Side Products:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions. Conversely, for sluggish reactions, microwave heating can accelerate the desired transformation while minimizing decomposition by reducing the overall reaction time.[3]
-
Reaction Time: Monitor the reaction progress to determine the optimal time. Prolonged reaction times can lead to product degradation or the formation of more side products.
-
-
Change the Order of Addition: While the GBB reaction is typically a one-pot process, in some cases, pre-forming the imine by mixing the aldehyde and amidine before adding the isocyanide can be beneficial.
Logical Flow for Addressing Side Product Formation
Caption: Decision-making process for troubleshooting side product formation in the GBB reaction.
Q5: Do the electronic properties of my substrates matter?
Yes, the electronic nature of the aldehyde, isocyanide, and especially the amidine can significantly impact the reaction's success.
-
Amidines: Electron-poor aminoazoles, such as those with nitro groups, tend to give lower yields.[3] This is because the reduced nucleophilicity of the amine hinders the initial imine formation.[5]
-
Aldehydes: Both electron-donating and electron-withdrawing groups on aromatic aldehydes are generally well-tolerated.[4] However, very electron-rich or sterically hindered aldehydes may react more slowly.
-
Isocyanides: The reactivity can vary between different isocyanides. It is sometimes necessary to adjust the reaction conditions when switching between, for example, tert-butyl isocyanide and methyl isocyanoacetate.[3]
If you suspect that the electronic properties of your substrates are the issue, you may need to employ a more potent catalytic system or more forcing reaction conditions (e.g., higher temperature or microwave heating) to drive the reaction to completion.[2][3]
Summary and Key Takeaways
Optimizing the Groebke-Blackburn-Bienaymé reaction is a multifactorial process. A systematic approach to troubleshooting is essential for success.
-
Start with the Basics: Always ensure the purity of your reagents and the quality of your solvents.
-
Catalyst is Key: The choice and loading of the catalyst are critical. Screen both Lewis and Brønsted acids to find the optimal system.
-
Solvent Matters: The solvent can act as more than just a medium; it can influence the reaction mechanism and be a source of side products.
-
Understand Your Substrates: The electronic and steric properties of your starting materials will dictate the optimal reaction conditions.
-
Be Observant: Carefully monitor your reactions for the formation of side products and adjust your strategy accordingly.
By applying these principles and systematically investigating the potential causes of low yield, you can significantly improve the outcome of your Groebke-Blackburn-Bienaymé reactions.
References
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (2023). Retrieved from [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating - SciELO. (n.d.). Retrieved from [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. (2025). Retrieved from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. (2024). Retrieved from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. (2024). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
Optimizing reaction conditions for the synthesis of 2-Methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-Methylimidazo[1,2-b]pyridazine, a crucial scaffold in medicinal chemistry.[1][2][3][4] Authored for experienced researchers, this document moves beyond basic protocols to address common challenges and optimization strategies, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core?
The most prevalent and dependable approach is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[5] Specifically for 2-methyl substitution, this typically involves reacting a suitable 3-aminopyridazine with chloro- or bromoacetone.
Q2: I am experiencing low yields in my reaction. What are the likely causes and how can I improve them?
Low yields are a frequent issue and can stem from several factors. Here's a systematic troubleshooting approach:
-
Purity of Starting Materials: Ensure the 3-aminopyridazine and α-haloketone are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The choice of solvent and base is critical. Mild basic conditions, such as sodium bicarbonate, are often employed to facilitate the reaction.[5] The reaction temperature and time also play a significant role and may require optimization.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
Q3: My primary side product appears to be the isomeric imidazo[1,2-a]pyridine. How can I favor the formation of the desired imidazo[1,2-b]pyridazine?
The formation of the imidazo[1,2-a]pyridine isomer is a known challenge. The key to controlling regioselectivity lies in the electronic properties of the 3-aminopyridazine starting material. The introduction of a halogen at the 6-position of the pyridazine ring can direct the alkylation to the desired nitrogen, leading to the preferential formation of the imidazo[1,2-b]pyridazine ring system.[5]
Q4: Are there alternative, more "green" synthetic routes available for this class of compounds?
Yes, recent research has focused on developing more environmentally friendly methods. Techniques such as microwave-assisted and ultrasound-irradiated synthesis are being explored to reduce reaction times, energy consumption, and the use of hazardous solvents.[6] These methods have shown promise in improving the efficiency and sustainability of imidazo[1,2-b]pyridazine synthesis.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive starting materials, incorrect reaction temperature, insufficient reaction time. | Verify the purity and identity of starting materials via NMR or other spectroscopic methods. Optimize the reaction temperature in small increments (e.g., 5-10 °C). Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Multiple Products | Competing side reactions, incorrect stoichiometry, non-optimal solvent or base. | Adjust the stoichiometry of the reactants. Screen different solvents and bases to find the optimal conditions for the desired reaction pathway. Consider using a milder base to minimize side reactions. |
| Difficulty in Product Purification | Co-eluting impurities, product instability on silica gel. | Employ alternative purification techniques such as recrystallization or preparative HPLC. If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
| Product Decomposition | Product is sensitive to heat, light, or air. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction from light. Purify the product at lower temperatures if possible. |
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
This protocol is a standard starting point for the synthesis.
-
Preparation of Starting Material: 3-Amino-6-chloropyridazine is a common starting material and can be synthesized from 3,6-dichloropyridazine by reaction with aqueous ammonia at elevated temperatures.[5][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add chloroacetone (1.1 equivalents) to the solution. Then, add a mild base, such as sodium bicarbonate (2-3 equivalents), in portions.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by TLC.[7] The reaction is usually complete within 5-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the reaction solvent.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization to afford the pure 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the formation of the imidazo[1,2-b]pyridazine ring system.
Caption: Key steps in the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues during the synthesis.
Caption: A systematic approach to troubleshooting synthesis problems.
References
-
Zhang, W., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(7), 2155–2163. [Link]
-
Hu, Y., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112773. [Link]
-
Wang, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 192, 112190. [Link]
-
El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
-
Di Micco, S., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
-
Liu, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 194–206. [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
-
Al-Obaid, A. M., et al. (1992). Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds as potential antifilarial agents. Journal of Medicinal Chemistry, 35(22), 4016–4023. [Link]
Sources
- 1. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 2-Methylimidazo[1,2-b]pyridazine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from crude 2-Methylimidazo[1,2-b]pyridazine. The following question-and-answer format is designed to directly address common challenges encountered during the purification process, offering both practical solutions and the underlying scientific rationale.
Section 1: Understanding Your Impurity Profile
A successful purification strategy begins with understanding the likely impurities in your crude material. For this compound synthesized via common methods such as the condensation of an aminopyridazine with an α-haloketone, or through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, impurities can be broadly categorized.
Q1: What are the most probable impurities I should expect in my crude this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to the synthetic route employed. Common impurities often include:
-
Unreacted Starting Materials: These are frequently encountered and can include the aminopyridazine, the ketone or aldehyde, and in the case of the GBB reaction, the isocyanide component.[1][2]
-
Reagents and Catalysts: Depending on the specific protocol, residual acids, bases, or metal catalysts used in the synthesis may be present.[3]
-
Solvents: High-boiling point solvents used in the reaction or work-up, such as DMF or DMSO, can be tenacious impurities.
-
Side-Products: The formation of regioisomers or products from competing reaction pathways can occur. For instance, in the synthesis of related imidazo[1,2-b]pyridazines, alkylation can sometimes occur at a different nitrogen atom of the pyridazine ring, leading to isomeric impurities.[4] Additionally, self-condensation or polymerization of starting materials can generate polymeric impurities.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to gain insight into the number and polarity of the impurities present in your crude sample.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, provided a suitable solvent system can be identified.
Q2: My this compound is not crystallizing, it's "oiling out". What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is low or when significant impurities are present. Here is a systematic approach to troubleshoot this problem:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling. Rapid cooling often favors oil formation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: If the above steps fail, the solvent system may be the issue. Consider a different solvent or a solvent pair.
Q3: How do I select the best solvent for recrystallizing my this compound?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A systematic screening process is the most effective way to identify a suitable solvent.
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude this compound into separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Good candidates for initial screening include ethanol, methanol, ethyl acetate, acetone, and toluene.
-
A good single solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature.
-
Take the tubes where the compound was poorly soluble at room temperature and heat them gently in a water bath. A good solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature, and then place them in an ice bath. The solvent that yields the most significant amount of crystalline precipitate is a promising candidate.
If a single solvent is not effective, a two-solvent system can be employed.[5] In this case, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol-water, and ethyl acetate-hexane.[6]
| Solvent System | General Application |
| Ethanol | A versatile solvent for many N-heterocycles.[7] |
| Ethyl Acetate/Hexane | A common two-solvent system for compounds of intermediate polarity. |
| Dichloromethane/Pentane | Can be effective but care must be taken due to the high volatility of the solvents.[8] |
Q4: My crystals are colored. How can I remove colored impurities?
A4: Colored impurities are often large, conjugated organic molecules. If they are present in small amounts, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Caution: Activated charcoal can also adsorb your desired product, leading to a decrease in yield. Use it sparingly and only if necessary.
Section 3: Troubleshooting Purification by Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.
Q5: My this compound is streaking on the TLC plate. How can I get clean spots?
A5: Streaking of basic compounds like this compound on silica gel TLC plates is a common problem. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To resolve this:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper spots.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina TLC plates.
Q6: I am having trouble separating my product from a very polar impurity by column chromatography. What can I do?
A6: Separating a target compound from a highly polar impurity can be challenging. Here are several strategies:
-
Solvent System Optimization: If using normal phase (silica gel) chromatography, you may need a more polar eluent system. A gradient elution from a less polar to a more polar solvent system can be effective. A common solvent system for N-heterocycles is a mixture of dichloromethane and methanol.
-
Acid/Base Extraction: If the polar impurity has acidic or basic properties that differ from your product, an acid/base extraction prior to chromatography can be very effective. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid or base to remove the corresponding impurity.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography can be a better option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol).
Experimental Workflow: Purification of this compound
Caption: A general workflow for the purification of this compound.
Section 4: Frequently Asked Questions (FAQs)
Q7: How can I remove residual high-boiling solvents like DMF or DMSO?
A7: These solvents can be difficult to remove by standard rotary evaporation.
-
Aqueous Washes: If your compound is soluble in an organic solvent that is immiscible with water (like ethyl acetate or dichloromethane), you can perform multiple washes with water or brine to extract the DMF or DMSO into the aqueous layer.
-
High-Vacuum Drying: Drying your sample under high vacuum for an extended period, sometimes with gentle heating, can help remove residual solvents.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane, lyophilization can be a very effective method for removing residual solvents.
Q8: My compound appears to be decomposing on the silica gel column. What are my options?
A8: Some compounds are sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of triethylamine in your column solvent before packing the column. This will help to neutralize the silica.
-
Switch to a Different Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative. Reversed-phase chromatography is also a viable option as it avoids the use of acidic silica gel.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a purification strategy.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 2-Methylimidazo[1,2-b]pyridazine
This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-Methylimidazo[1,2-b]pyridazine during storage and experimental use. As a nitrogen-containing heterocyclic compound, its unique chemical structure necessitates specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes and product quality. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges.
I. Understanding the Stability of this compound
The imidazo[1,2-b]pyridazine core is a prominent scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its stability is paramount for reproducible research and the development of safe and effective pharmaceuticals. The heterocyclic nature of this compound, with its electron-rich nitrogen atoms, makes it susceptible to specific degradation pathways. While stable under optimal conditions, exposure to atmospheric oxygen, moisture, light, and elevated temperatures can initiate degradation.
Potential Degradation Pathways:
Based on the known chemistry of related N-heterocyclic compounds, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The electron-rich imidazole and pyridazine rings are susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of N-oxides or other oxidized species, altering the compound's biological activity and physical properties.
-
Photodegradation: Imidazopyridines can be sensitive to light, particularly UV radiation.[4][5] Photo-induced reactions can lead to complex degradation products, including ring-opening or rearrangements.
-
Hydrolysis: Although generally less reactive towards hydrolysis than some other functional groups, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the degradation of the imidazo[1,2-b]pyridazine core.
The following diagram illustrates a logical approach to troubleshooting the stability of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage (months to years), consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Keep in a tightly sealed container to prevent moisture ingress. A desiccator can provide an additional layer of protection.
Q2: My this compound is in solution. How should I store it?
A2: The stability of this compound in solution is highly dependent on the solvent and storage conditions.
-
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents may be more prone to facilitating degradation over time.
-
Storage: Store solutions at -20°C or -80°C. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with a dry, inert gas.
Q3: I've noticed a color change in my solid sample. What does this indicate?
A3: A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation, likely due to oxidation or photodegradation. It is crucial to re-analyze the purity of the compound before use.
Q4: How can I check the purity of my this compound sample?
A4: The most common and effective methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick assessment of purity by comparing the integral of the compound's characteristic peaks to those of any impurities.[9][10][11]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or poor results in biological assays. | Compound degradation leading to lower effective concentration or the presence of interfering byproducts. | 1. Verify Purity: Immediately analyze the purity of the stock solution and the solid sample using a validated HPLC method. 2. Prepare Fresh Solutions: If degradation is confirmed, discard the old stock and prepare a fresh solution from a reliable solid sample. 3. Review Handling: Ensure that solutions are prepared using anhydrous solvents and are handled under an inert atmosphere where possible. |
| Appearance of new, unexpected peaks in my HPLC chromatogram. | Degradation of the compound during storage or sample preparation. | 1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to help identify potential degradation products.[6] 2. Forced Degradation Study: To understand the degradation profile, perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, peroxide, light, heat) and analyze the resulting samples by HPLC. This can help confirm the identity of the observed impurities. 3. Optimize Storage: Re-evaluate and optimize storage conditions for both solid and solution forms based on the suspected degradation pathway (e.g., if oxidative degradation is suspected, ensure a robust inert atmosphere). |
| My ¹H NMR spectrum shows broad peaks or the presence of minor, unidentifiable signals. | The presence of paramagnetic impurities (from oxidation) or a mixture of degradation products. | 1. Acquire a Fresh Spectrum: Ensure the NMR tube and solvent are clean and dry. 2. Compare to Reference: Compare the spectrum to a reference spectrum of a known pure sample. 3. 2D NMR: If degradation is suspected and the impurities are in sufficient concentration, 2D NMR techniques (like COSY and HMBC) can aid in structure elucidation of the degradation products.[10] 4. Re-purification: If the purity is unacceptable, re-purification by column chromatography or recrystallization may be necessary. |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and columns.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan, likely around the compound's λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
Protocol 2: ¹H NMR for Purity and Structural Integrity
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (Optional for Quantitative NMR): Add a known amount of a certified internal standard with a singlet peak in a clean region of the spectrum (e.g., maleic acid).
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Chemical Shifts and Coupling: Verify that the observed chemical shifts and coupling patterns match the known structure of this compound.
-
Impurity Peaks: Integrate the peaks corresponding to the compound and any impurity signals. The percentage purity can be estimated from the relative integrals.
-
The following diagram illustrates the key considerations for preventing the degradation of this compound.
Caption: Key factors for maintaining the stability of this compound.
By adhering to these guidelines, researchers can minimize the risk of degradation, ensuring the quality and reliability of their experimental data when working with this compound.
V. References
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. 2022 May 27;27(11):3461. Available from: [Link]
-
In situ 1H NMR study of the biodegradation of xenobiotics: application to heterocyclic compounds. Journal of Industrial Microbiology & Biotechnology. 2001;26:2-8. Available from: [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available from: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. National Center for Biotechnology Information. Available from: [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]
-
Hot articles – RSC Advances Blog. Royal Society of Chemistry. 2022 Sep 1. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. 2025 Mar 24. Available from: [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in. Available from: [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available from: [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. 2023 Dec. Available from: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PubMed. Available from: [Link]
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NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. 2014 Oct 28. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. 2023 Jan 1. Available from: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Imidazopyridazine. Wikipedia. Available from: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available from: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available from: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
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Addressing poor solubility of 2-Methylimidazo[1,2-b]pyridazine in aqueous solutions
Technical Support Center: 2-Methylimidazo[1,2-b]pyridazine
A Guide to Addressing Poor Aqueous Solubility for Researchers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a weakly basic heterocyclic molecule, its limited solubility in neutral aqueous solutions is a common experimental hurdle.[1][2] This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind various solubilization strategies.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges associated with this compound.
Q1: Why is my this compound compound difficult to dissolve in aqueous buffers like PBS?
A: The imidazo[1,2-b]pyridazine core is a predominantly non-polar, heterocyclic ring system.[3][4] This inherent hydrophobicity limits its interaction with polar water molecules, leading to poor solubility in neutral aqueous solutions. While the nitrogen atoms in the ring system can act as hydrogen bond acceptors, the overall character of the molecule is lipophilic, favoring dissolution in organic solvents over water.
Q2: What is the pKa of this compound and why is it critical for my experiments?
A: The predicted pKa for this compound is approximately 6.32.[5] The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form.[6] For a weak base like this, the compound becomes more protonated and thus more water-soluble at pH values below its pKa.[2][7] Therefore, understanding the pKa is essential for developing a pH-modification strategy to enhance solubility.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?
A: This is a very common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous. If the final concentration of your compound in the aqueous buffer exceeds its maximum solubility, it will precipitate out of the solution.[8][9] The key is to ensure the final concentration remains below the solubility limit in the final assay medium, which includes a low percentage of DMSO.
Q4: What is a safe final concentration of DMSO for cell-based assays?
A: High concentrations of DMSO can be toxic to cells.[10] It is crucial to maintain the final concentration of DMSO in your cell culture medium as low as possible. A final concentration of less than 0.5% is generally considered safe for most cell lines, though this should be empirically determined.[9][10] Always include a "vehicle control" in your experiments—this is assay media containing the same final concentration of DMSO as your test samples, but without the compound.[10]
Section 2: Strategic Approach to Solubilization
Successfully solubilizing this compound requires a systematic approach. The following workflow will guide you in selecting the most appropriate strategy for your specific experimental needs.
Caption: Mechanism of cyclodextrin inclusion complexation.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). A concentration of 10-20% (w/v) is a good starting point.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Mix the suspension vigorously. This process can be slow. Stirring overnight at room temperature or gentle heating (40-50°C) for several hours can significantly accelerate the formation of the inclusion complex.
-
Clarify Solution: After mixing, the solution should become clear. To remove any small amount of undissolved compound, you can filter the solution through a 0.22 µm syringe filter.
-
Determine Concentration: The concentration of the dissolved compound should be confirmed analytically, for example, by using UV-Vis spectroscopy and a standard curve.
References
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LookChem. This compound. [Link]
-
Wikipedia. Pyridazine. [Link]
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ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?[Link]
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National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
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ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
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National Center for Biotechnology Information. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem. [Link]
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ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
-
Wikipedia. Imidazopyridazine. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
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The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. [Link]
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ResearchGate. Solubility data and pK a values of a few drugs that demonstrate...[Link]
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PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. [Link]
-
ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
PubMed Central. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
Reddit. Making stock solution in DMSO: how to automate. [Link]
-
AAPS PharmSciTech. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Google Patents. US6265593B1 - Process for solvent extraction of hydrophobic compounds.
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Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
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Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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PubMed Central. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
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Ovid. Cyclodextrins as pharmaceutical solubilizers. [Link]
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AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. [Link]
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Journal of Pharmaceutical Negative Results. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
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Wikipedia. Henderson–Hasselbalch equation. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Methyl and 2-Phenyl-Imidazo[1,2-b]pyridazine Scaffolds
A Technical Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the biological activities of two key analogues: 2-methyl-imidazo[1,2-b]pyridazine and 2-phenyl-imidazo[1,2-b]pyridazine. By examining the available experimental data, we aim to provide researchers with insights into the structure-activity relationships (SAR) governed by these substitutions at the 2-position, thereby informing future drug design and development efforts.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring system that has been identified as a core component in a variety of pharmacologically active compounds. Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive starting point for the development of novel therapeutics. The diverse biological activities associated with this scaffold include kinase inhibition, modulation of GABAA receptors, and anti-inflammatory, antiviral, and anticancer properties.[1][2] The nature of the substituent at the 2-position plays a crucial role in determining the specific biological target and the potency of the compound.
Comparative Biological Activity: A Tale of Two Substituents
While direct head-to-head comparative studies of 2-methyl- and 2-phenyl-imidazo[1,2-b]pyridazine are not extensively documented, a comprehensive review of the existing literature allows for a robust inferential comparison of their biological activities. The primary areas where these scaffolds have shown promise are in the modulation of the central nervous system, particularly GABAA receptors, and in the inhibition of various protein kinases.
Modulation of GABAA Receptors
The imidazo[1,2-b]pyridazine scaffold has been explored for its ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands at the benzodiazepine binding site of GABAA receptors.[3]
The 2-phenyl-imidazo[1,2-b]pyridazine derivatives have been a particular focus of these investigations. Studies have shown that these compounds can act as full agonists at the benzodiazepine receptor, suggesting their potential as anxiolytics and anticonvulsants.[3] For instance, certain 2-phenyl derivatives have demonstrated potent anti-seizure effects in animal models.[4][5]
In contrast, specific data on the GABAA receptor activity of 2-methyl-imidazo[1,2-b]pyridazine is less prevalent in the public domain. However, the broader class of imidazoazines, including imidazo[1,2-a]pyridines, has been extensively studied as GABAA receptor modulators, with small alkyl substitutions at the 2-position often being well-tolerated. It is plausible that 2-methyl-imidazo[1,2-b]pyridazine may also exhibit activity at this receptor, though likely with a different potency and selectivity profile compared to its 2-phenyl counterpart. The larger, more sterically demanding phenyl group is likely to engage in additional hydrophobic and aromatic interactions within the binding pocket, which could contribute to higher affinity.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[1] The nature of the substituent at the 2-position is critical for determining the kinase selectivity and inhibitory potency.
2-Phenyl-Imidazo[1,2-b]pyridazine Derivatives: A substantial body of research has focused on 2-phenyl-imidazo[1,2-b]pyridazine derivatives as inhibitors of a wide range of kinases, including c-Met, VEGFR2, mTOR, IKKβ, and Tyk2.[6][7][8][9] For example, derivatives of this scaffold have been developed as potent dual inhibitors of c-Met and VEGFR2, with IC50 values in the low nanomolar range.[8] The phenyl group in these inhibitors often serves as a key anchoring point, forming crucial interactions with the hydrophobic regions of the ATP-binding pocket of the kinase.
2-Methyl-Imidazo[1,2-b]pyridazine Derivatives: While less explored than their 2-phenyl counterparts, 2-methyl-imidazo[1,2-b]pyridazine derivatives have also demonstrated significant potential as kinase inhibitors. In a study focused on the discovery of DYRK1A inhibitors, methylation at the 2-position of the imidazo[1,2-b]pyridazine core was found to improve the binding affinity compared to the unsubstituted fragment.[10] This suggests that the small, lipophilic methyl group can favorably occupy a hydrophobic pocket within the kinase active site. Furthermore, a 6-chloro-2-methyl-imidazo[1,2-b]pyridazine derivative has been reported as a potent inhibitor of human cytomegalovirus replication, a process that is dependent on viral and host cell kinases.[11]
Comparative Insight: The choice between a 2-methyl and a 2-phenyl substituent appears to be highly dependent on the specific kinase being targeted. The larger phenyl group offers more opportunities for diverse interactions, including π-stacking and hydrophobic interactions, which can lead to high potency, as seen in the case of c-Met and VEGFR2 inhibitors. However, the smaller methyl group can also be advantageous, potentially offering improved selectivity and physicochemical properties. The improved DYRK1A binding with a 2-methyl substituent highlights that "less can be more" in certain contexts, where a smaller group may provide a better fit for a specific sub-pocket within the active site.[10]
Other Biological Activities
Beyond GABAA receptor modulation and kinase inhibition, imidazo[1,2-b]pyridazine derivatives have been investigated for a range of other biological activities.
-
Anti-inflammatory Activity: 2-Phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have been synthesized and shown to possess high analgesic activity, with a lower anti-inflammatory and ulcerogenic profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antiviral Activity: As mentioned, a 6-chloro-2-methyl-imidazo[1,2-b]pyridazine derivative has shown potent activity against human cytomegalovirus.[11]
-
Ligands for β-Amyloid Plaques: 2-Phenylimidazo[1,2-b]pyridazine derivatives, particularly those with a 2-(4'-dimethylaminophenyl) substituent, have been identified as high-affinity ligands for β-amyloid plaques, making them potential candidates for the development of PET radiotracers for Alzheimer's disease imaging.[12]
Data Summary
The following table summarizes the key biological activities and, where available, quantitative data for 2-methyl and 2-phenyl-imidazo[1,2-b]pyridazine derivatives. It is important to note that the data is often for substituted derivatives and not the parent compounds.
| Biological Target/Activity | 2-Methyl-Imidazo[1,2-b]pyridazine Derivatives | 2-Phenyl-Imidazo[1,2-b]pyridazine Derivatives | Key Findings & Inferences |
| GABAA Receptor Modulation | Limited direct data available. | Potent full agonists at the benzodiazepine site.[3] | The 2-phenyl group appears to be favorable for high-affinity binding. |
| Kinase Inhibition | Improved DYRK1A binding affinity with 2-methylation.[10] Potent antiviral (HCMV) activity.[11] | Potent inhibitors of c-Met, VEGFR2, mTOR, IKKβ, and Tyk2.[6][7][8][9] | The choice of substituent is target-dependent. The phenyl group allows for broader interactions, while the methyl group can provide a better fit for specific pockets. |
| Anti-inflammatory/Analgesic | Not extensively reported. | High analgesic activity. | 2-Phenyl derivatives show promise in this area. |
| β-Amyloid Plaque Binding | Not reported. | High-affinity ligands (Ki = 11.0 nM for a 2-(4'-dimethylaminophenyl) derivative).[12] | The 2-phenyl scaffold is a promising starting point for developing Alzheimer's diagnostics. |
Experimental Protocols
General Synthesis of 2-Substituted Imidazo[1,2-b]pyridazines
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine with an α-haloketone.[12]
Step-by-step methodology:
-
Reactants: 3-Aminopyridazine (or a substituted derivative) and an appropriate α-haloketone (e.g., 1-bromo-2-propanone for the 2-methyl derivative or 2-bromoacetophenone for the 2-phenyl derivative).
-
Solvent: A suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: The reaction mixture is typically heated at reflux for several hours.
-
Work-up: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 2-substituted imidazo[1,2-b]pyridazines.
GABAA Receptor Binding Assay
This protocol is a representative example of a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABAA receptor.
Step-by-step methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Flunitrazepam) and varying concentrations of the test compound (2-methyl- or 2-phenyl-imidazo[1,2-b]pyridazine derivative).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a GABAA receptor competitive binding assay.
Signaling Pathway Illustrations
GABAA Receptor Signaling
The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and an inhibitory postsynaptic potential (IPSP). Benzodiazepine site agonists, such as certain 2-phenyl-imidazo[1,2-b]pyridazines, allosterically modulate the receptor to enhance the effect of GABA.
Caption: Allosteric modulation of the GABAA receptor by a 2-phenyl-imidazo[1,2-b]pyridazine agonist.
Generic Kinase Inhibition Pathway
Many imidazo[1,2-b]pyridazine derivatives act as ATP-competitive kinase inhibitors. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are often implicated in diseases such as cancer.
Caption: Mechanism of action of imidazo[1,2-b]pyridazines as ATP-competitive kinase inhibitors.
Conclusion and Future Directions
The substitution at the 2-position of the imidazo[1,2-b]pyridazine scaffold is a critical determinant of its biological activity. The 2-phenyl derivatives have been extensively studied and have shown significant promise as modulators of GABAA receptors and as potent inhibitors of various kinases. The 2-methyl derivatives, while less explored, have also demonstrated potential, particularly in the realm of kinase inhibition, where the smaller substituent can offer advantages in terms of binding affinity and selectivity for specific targets.
Future research should focus on direct, head-to-head comparative studies of 2-methyl- and 2-phenyl-imidazo[1,2-b]pyridazines against a panel of relevant biological targets. This would provide a clearer understanding of the SAR at this position and would greatly facilitate the rational design of new and improved imidazo[1,2-b]pyridazine-based therapeutics. Furthermore, a more in-depth investigation into the pharmacokinetic and pharmacodynamic properties of these two classes of compounds is warranted to fully assess their drug-like potential.
References
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
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Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem.
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Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Request PDF.
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Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry.
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The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate.
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
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Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.
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Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters.
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry.
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry.
-
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
-
Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds as potential antifilarial agents. European Journal of Medicinal Chemistry.
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry.
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
-
Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Il Farmaco.
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Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. The Journal of Pharmacology and Experimental Therapeutics.
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Biologically active imidazo[1,2-b]pyridazines. ResearchGate.
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
-
Imidazopyridazine derivatives as Gabaa receptor modulators. Semantic Scholar.
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
-
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI.
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A Comparative Guide to 2-Methylimidazo[1,2-b]pyridazine Kinase Inhibitory Activity Relative to Ponatinib
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of the kinase inhibitory profile of derivatives based on the 2-Methylimidazo[1,2-b]pyridazine scaffold and the multi-targeted tyrosine kinase inhibitor, ponatinib. As ponatinib itself is built upon an imidazo[1,2-b]pyridazine core, this analysis delves into the structure-activity relationships (SAR) that govern potency and selectivity, offering valuable insights for the rational design of next-generation kinase inhibitors.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the hinge region of kinase ATP-binding sites.[1][2] This interaction is a critical anchoring point for many kinase inhibitors. The clinical success of ponatinib, a potent pan-BCR-ABL inhibitor, has spurred significant interest in exploring the therapeutic potential of other derivatives of this heterocyclic core.[1] Ponatinib was specifically designed to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to earlier generation tyrosine kinase inhibitors (TKIs) in the treatment of chronic myeloid leukemia (CML).[3][4]
This guide will dissect the kinase inhibitory profile of ponatinib and compare it to various this compound-based analogs, drawing upon key findings from medicinal chemistry literature. We will explore how substitutions on this core scaffold influence activity against a range of kinases, providing a framework for understanding the SAR of this important class of inhibitors.
Ponatinib: A Multi-Targeted Kinase Inhibitor Profile
Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, including the T315I mutant, which is responsible for its efficacy in resistant CML.[4][5] However, its inhibitory activity extends to a broader range of kinases, contributing to both its therapeutic effects in other malignancies and its notable side-effect profile, particularly cardiovascular toxicity.[6]
Key kinases inhibited by ponatinib include:
-
BCR-ABL (wild-type and mutants): Potent inhibition of the primary driver of CML.
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Implicated in angiogenesis.
-
PDGFRs (Platelet-Derived Growth Factor Receptors): Involved in cell growth and division.
-
FGFRs (Fibroblast Growth Factor Receptors): Play a role in cell proliferation, differentiation, and survival.
-
SRC family kinases: Involved in various signaling pathways regulating cell growth, differentiation, and survival.
-
KIT: A receptor tyrosine kinase involved in cell survival and proliferation.
-
RET: A receptor tyrosine kinase implicated in several types of cancer.
-
FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia.
The broad-spectrum activity of ponatinib underscores the challenge in kinase inhibitor design: achieving potent on-target activity while minimizing off-target effects that can lead to toxicity.
Structure-Activity Relationship (SAR) of this compound Derivatives
The core structure of ponatinib features a 3-ethynyl-imidazo[1,2-b]pyridazine moiety. The 2-methyl substitution, as requested in the topic, is a common starting point for exploring the SAR of this scaffold. Research into various imidazo[1,2-b]pyridazine derivatives has revealed critical insights into how different substituents at various positions on the ring system impact kinase inhibitory activity and selectivity.
The Role of Substituents at Key Positions:
-
C2-Position: While the topic specifies a 2-methyl group, it's important to note that this position is often a site for modification to modulate potency and selectivity.
-
C3-Position: The ethynyl linkage at the C3-position of ponatinib is crucial for its potent activity against the T315I mutant of BCR-ABL.[3] For other kinases, various aryl and heteroaryl groups at this position have been explored to tune activity.
-
C6-Position: Modifications at the C6-position have been shown to significantly influence the kinase inhibitory profile. For instance, in the development of TAK1 inhibitors, the introduction of morpholine or piperazine moieties at C6 enhanced kinase inhibition.[7]
-
C8-Position: The methyl group at the C8-position of the pyrido[2,3-d]pyrimidin-7-one core (a related scaffold) has been shown to be important for Abl kinase inhibition.[8]
The following diagram illustrates the general workflow for synthesizing and evaluating imidazo[1,2-b]pyridazine derivatives.
Caption: A generalized workflow for the discovery and optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors.
Comparative Kinase Inhibitory Activity
Direct, quantitative comparisons of this compound derivatives with ponatinib are found in studies focused on developing analogs with improved properties, such as reduced cardiotoxicity or altered selectivity.
| Kinase Target | Ponatinib IC₅₀ (nM) | This compound Derivative Example IC₅₀ (nM) | Reference |
| BCR-ABL (Wild-Type) | 0.37 | Compound 16a: 8.5 | [5][9] |
| BCR-ABL (T315I mutant) | 2.0 | - | [5] |
| c-Met | - | Compound 26 (imidazo[1,2-a]pyridine derivative): 1.9 | [10] |
| VEGFR2 | 1.5 | Compound 26 (imidazo[1,2-a]pyridine derivative): 2.2 | [5][10] |
| TAK1 | - | Compound 26: 55 | [7] |
Note: The table presents a selection of data from different studies for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary. Compound 16a is a 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivative. Compound 26 from the c-Met/VEGFR2 study is an imidazo[1,2-a]pyridine derivative, a closely related scaffold.
These data highlight that while ponatinib is a highly potent inhibitor of its primary targets, medicinal chemistry efforts on the imidazo[1,2-b]pyridazine scaffold can yield derivatives with potent activity against other kinases, sometimes with improved selectivity. For example, the development of TAK1 inhibitors based on this scaffold led to compounds with nanomolar potency against a target not prominently inhibited by ponatinib.[7]
The following diagram illustrates the signaling pathways affected by ponatinib and related imidazo[1,2-b]pyridazine derivatives.
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Cross-reactivity profiling of 2-Methylimidazo[1,2-b]pyridazine against a kinase panel
A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: 2-Methylimidazo[1,2-b]pyridazine in Focus
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, the high degree of homology within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile.
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2] This guide focuses on a fundamental example of this class, this compound, to illustrate the principles and practice of kinase cross-reactivity profiling. While comprehensive public data for this specific, simple analog is limited, its structural simplicity allows us to use data from closely related compounds to construct a representative profile. This approach, comparing a foundational scaffold against well-defined benchmarks, provides invaluable insights for researchers in the early stages of drug development.
This guide will provide a detailed comparison of the representative kinase inhibition profile of this compound with two benchmark inhibitors: Acalabrutinib , a highly selective Bruton's tyrosine kinase (BTK) inhibitor, and Sorafenib , a multi-kinase inhibitor with a broad spectrum of activity.[3][4][5] We will delve into the experimental rationale, provide a detailed protocol for a widely used kinase assay, and present a framework for interpreting the resulting data.
Compound Profiles: A Spectrum of Selectivity
1. This compound (Representative Profile)
-
Structure: A simple, bicyclic heteroaromatic system with a methyl group at the 2-position.
-
Mechanism of Action: Like many kinase inhibitors, it is predicted to be an ATP-competitive inhibitor, with the nitrogen atoms of the imidazo[1,2-b]pyridazine core forming key hydrogen bonds with the kinase hinge region.
-
Predicted Kinase Targets: Based on studies of related imidazo[1,2-b]pyridazine derivatives, this core scaffold has shown activity against a range of kinases. For instance, derivatives have been identified as inhibitors of DYRKs, CLKs, IKKbeta, and TAK1.[6][7][8] The simple methyl substitution at the 2-position suggests it may interact with a hydrophobic pocket adjacent to the hinge. Without larger, more complex substitutions to confer high specificity, it is plausible that this compound exhibits activity against a number of kinases, particularly within the CMGC group (containing CDKs, MAPKs, GSK3, and CLKs).[9]
2. Comparator A: Acalabrutinib (High Selectivity)
-
Primary Target: Bruton's tyrosine kinase (BTK).[10]
-
Mechanism of Action: An irreversible inhibitor that forms a covalent bond with Cys481 in the active site of BTK.[10]
-
Selectivity Profile: Acalabrutinib is known for its high selectivity. In a broad kinase panel screen, it inhibited only a small percentage of kinases at a concentration of 1 µM, demonstrating minimal off-target activity.[3] This high degree of selectivity is a key attribute that differentiates it from the first-generation BTK inhibitor, ibrutinib.
3. Comparator B: Sorafenib (Multi-Kinase Inhibitor)
-
Primary Targets: A multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT3.[4][11]
-
Mechanism of Action: A type II kinase inhibitor that binds to the "DFG-out" inactive conformation of its target kinases.
-
Selectivity Profile: Sorafenib is a well-established multi-targeted agent.[12] Its clinical efficacy stems from its ability to simultaneously inhibit multiple signaling pathways involved in tumor proliferation and angiogenesis.[5] This broad activity profile also contributes to its characteristic side effects.
Experimental Design: A Framework for Robust Kinase Profiling
The foundation of a reliable cross-reactivity profile is a robust and well-validated experimental design. Here, we outline the rationale and a detailed protocol for a common, high-throughput screening method.
Rationale for Assay Selection: The ADP-Glo™ Kinase Assay
For broad kinase panel screening, a universal assay that can accommodate a wide variety of kinases and substrates is essential. The ADP-Glo™ Kinase Assay is a luminescence-based ADP detection system that meets these criteria.[13][14] Its key advantages include:
-
Universality: It measures the production of ADP, a common product of all kinase reactions, making it compatible with virtually any kinase and substrate pair.[15]
-
High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, which is crucial for kinases with low catalytic activity or when using low substrate concentrations.[14]
-
Broad ATP Range: It can be used with ATP concentrations up to 1 mM, allowing for the determination of inhibitor potency at the physiologically relevant high ATP concentrations found in cells.[15]
-
High-Throughput Compatibility: The simple "add-mix-read" format is amenable to automation and batch processing of multi-well plates.[13]
Experimental Workflow Diagram
Caption: Workflow for kinase panel screening using the ADP-Glo™ assay.
Detailed Step-by-Step Protocol: Kinase Panel Screening
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
-
Compound Preparation:
-
Create a serial dilution of the test compounds (this compound, Acalabrutinib, Sorafenib) in 100% DMSO. A typical starting concentration for the highest dose would be 1000X the final desired concentration.
-
Rationale: DMSO is a common solvent for small molecules. Preparing a concentrated stock allows for minimal addition to the final reaction, minimizing solvent effects on enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add the kinase of interest in its appropriate reaction buffer. The volume and concentration will be specific to each kinase, as provided by the supplier (e.g., Promega, Reaction Biology).[16]
-
Add the diluted compounds to the wells containing the kinase. Include "DMSO only" wells as a high-activity control (0% inhibition) and wells with no kinase as a background control.
-
Rationale: A pre-incubation of the kinase with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase-specific substrate and ATP at 2X the final desired concentration in the reaction buffer.
-
Add this solution to the wells to start the reaction. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Rationale: The reaction is initiated by providing the necessary substrates (ATP and the target substrate). The reaction time is optimized to be within the linear range of product formation.
-
-
ADP Detection (as per ADP-Glo™ Protocol): [15]
-
Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Rationale: Depleting the unused ATP is crucial to ensure that the light generated in the next step is only from the ADP produced during the kinase reaction.
-
Add a further volume (e.g., 10-20 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
Rationale: This two-step process ensures a highly sensitive and specific measurement of the ADP produced.
-
-
Data Acquisition and Analysis:
-
Read the luminescence of the plate using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase-inhibitor interaction.
-
Comparative Data Analysis and Interpretation
The output of a kinase panel screen is a large dataset of IC50 values or percent inhibition. The challenge and the art lie in interpreting this data to make informed decisions.
Representative Kinase Inhibition Profile
The following table presents a representative profile for this compound, constructed from the known activities of closely related analogs, alongside the established profiles of Acalabrutinib and Sorafenib against a selection of kinases.
| Kinase Target | This compound (Representative IC50, nM) | Acalabrutinib (IC50, nM) | Sorafenib (IC50, nM) | Kinase Family |
| BTK | >10,000 | <10 | >1,000 | TEC |
| DYRK1A | ~100-500 | >10,000 | ~100 | CMGC |
| CLK1 | ~100-500 | >10,000 | ~200 | CMGC |
| VEGFR2 | >5,000 | >10,000 | ~90 | TK |
| B-Raf | >5,000 | >10,000 | ~20 | TKL |
| c-KIT | >5,000 | >10,000 | ~60 | TK |
| p38α (MAPK14) | ~1,000-5,000 | >10,000 | ~500 | CMGC |
| GSK3β | ~1,000-5,000 | >10,000 | >1,000 | CMGC |
| SRC | >10,000 | ~500 | ~400 | TK |
| EGFR | >10,000 | >5,000 | >5,000 | TK |
Data for Acalabrutinib and Sorafenib are compiled from public sources and published literature.[3][11] The profile for this compound is representative, based on the activity of related imidazo[1,2-b]pyridazine analogs against kinases like DYRKs and CLKs.[6]
Interpreting the Data: Selectivity Score
A simple way to quantify selectivity is the Selectivity Score (S-score) . It is calculated as the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) at a specific concentration (e.g., 1 µM), divided by the total number of kinases tested.
-
S(90) @ 1µM = (Number of kinases with >90% inhibition) / (Total kinases tested)
A lower S-score indicates higher selectivity.
-
Acalabrutinib would have a very low S-score, as it primarily inhibits BTK.
-
Sorafenib would have a higher S-score, reflecting its multi-targeted nature.
-
This compound , based on its representative profile, would likely have a moderate S-score, showing activity against a subset of kinases (likely within the CMGC family) but not as broad as a promiscuous inhibitor.
Decision-Making Framework
The results from kinase profiling guide the next steps in the drug discovery pipeline.
Caption: Decision tree for advancing compounds based on kinase profiling data.
Conclusion
The cross-reactivity profiling of a kinase inhibitor is a cornerstone of preclinical drug development. By understanding the principles of assay design and data interpretation, researchers can make more informed decisions about which compounds to advance. While direct data for the foundational this compound is not extensively published, by analyzing data from its close chemical relatives, we can construct a representative profile that suggests moderate selectivity, likely targeting kinases within the CMGC family.
This profile stands in stark contrast to the highly focused activity of Acalabrutinib and the broad, multi-targeted profile of Sorafenib. This comparative approach not only helps to classify the likely behavior of a new chemical entity but also provides a critical framework for its future development. For a compound like this compound, the next logical steps would involve confirming its predicted targets in cell-based assays and exploring structure-activity relationships to either enhance potency and selectivity for a single target or to rationally design a desired polypharmacology profile. Ultimately, this rigorous, early-stage profiling is indispensable for navigating the complex path toward safer and more effective kinase-targeted therapies.
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A Comparative Guide to the In Vivo Efficacy of 2-Methylimidazo[1,2-b]pyridazine Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of bioactive molecules with therapeutic potential across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of select 2-methylimidazo[1,2-b]pyridazine derivatives in established animal models of cancer, inflammation, and epilepsy. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the necessary information to navigate the landscape of this promising class of compounds.
Section 1: Anticancer Efficacy in Xenograft Models
The antiproliferative properties of imidazo[1,2-b]pyridazine derivatives have been extensively explored, with several compounds demonstrating potent inhibition of key oncogenic kinases. Here, we compare the in vivo efficacy of a notable mTOR inhibitor from this class.
Comparative Analysis of an mTOR Inhibitor
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. A series of imidazo[1,2-b]pyridazine derivatives have been developed as ATP-competitive mTOR inhibitors, with compound A17 emerging as a lead candidate with promising in vivo activity.[1]
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| A17 | mTOR | Nude Mice | A549 (NSCLC) | 50 mg/kg, i.p., daily | Tumor Growth Inhibition | Obvious anticancer effect observed | [1] |
Note: While the study reported an "obvious anticancer effect," specific quantitative data on tumor growth inhibition (TGI) was not detailed in the abstract.
Underlying Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Compound A17 exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTOR, leading to the phosphorylation of downstream effectors that promote protein synthesis and cell growth. By inhibiting mTOR, compound A17 effectively blocks this cascade, leading to cell cycle arrest and apoptosis.[1][2][3][4]
Experimental Protocol: A549 Xenograft Model
The in vivo anticancer efficacy of compounds like A17 is typically evaluated using a xenograft model, where human cancer cells are implanted into immunocompromised mice.
Objective: To assess the tumor growth inhibitory effect of a test compound on A549 non-small cell lung cancer xenografts in nude mice.
Materials:
-
6-8 week old female BALB/c nude mice.
-
A549 human lung adenocarcinoma cell line.
-
Matrigel.
-
Test compound (e.g., A17) and vehicle control.
-
Standard animal housing and surgical equipment.
Procedure:
-
Cell Culture: A549 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Implantation: A suspension of 1 x 10⁷ A549 cells in a 1:1 mixture with Matrigel is subcutaneously injected into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width²)/2.
-
Treatment Initiation: When mean tumor volumes reach approximately 100-150 mm³, mice are randomized into treatment and control groups.[5]
-
Drug Administration: The test compound (e.g., 50 mg/kg of A17) or vehicle is administered daily via intraperitoneal (i.p.) injection.
-
Endpoint Analysis: The study continues for a predetermined period (e.g., 21 days), or until tumors in the control group reach a specified size. Tumor volumes and body weights are monitored throughout. The primary endpoint is the percentage of tumor growth inhibition (TGI), calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Rationale for Experimental Design:
-
Immunocompromised Mice: Nude mice lack a functional thymus and cannot mount an effective immune response, thus preventing the rejection of human tumor xenografts.
-
A549 Cell Line: This is a well-characterized and widely used human non-small cell lung cancer cell line.
-
Matrigel: This basement membrane matrix helps to support the initial growth and vascularization of the tumor.
-
Dosing Regimen: The dose and frequency of administration are determined from prior pharmacokinetic and tolerability studies.
Section 2: Anti-inflammatory Efficacy in Arthritis Models
The immunomodulatory potential of imidazo[1,2-b]pyridazine derivatives has been demonstrated through the inhibition of key inflammatory kinases. This section focuses on a selective Tyrosine Kinase 2 (Tyk2) inhibitor.
Comparative Analysis of a Tyk2 Inhibitor
Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[6] Inhibition of Tyk2 is a promising strategy for the treatment of autoimmune and inflammatory diseases. Compound 6 , a this compound derivative, has been identified as a potent and selective Tyk2 inhibitor with in vivo efficacy in a rat model of arthritis.[7][8][9]
| Compound | Target | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Compound 6 | Tyk2 (JH2 domain) | Rat | Adjuvant-Induced Arthritis | 5 mg/kg, p.o., twice daily | Reduction in paw swelling | Fully efficacious | [7][8][9] |
Underlying Mechanism: The Tyk2 Signaling Pathway
Compound 6 allosterically inhibits the pseudokinase (JH2) domain of Tyk2, preventing the activation of its catalytic (JH1) domain. This blockade disrupts the downstream signaling cascade initiated by cytokines like IL-12 and IL-23. In the context of rheumatoid arthritis, these cytokines are pivotal in driving the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which in turn promote joint inflammation and damage. By inhibiting Tyk2, Compound 6 effectively dampens this pro-inflammatory signaling.[9][10][11]
Experimental Protocol: Rat Adjuvant-Induced Arthritis Model
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by robust and reproducible joint inflammation.
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a rat model of adjuvant-induced arthritis.
Materials:
-
Lewis or Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Test compound (e.g., Compound 6) and vehicle control.
-
Pleasthesiameter or calipers for paw volume measurement.
Procedure:
-
Arthritis Induction: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.[4][12]
-
Treatment Initiation: Prophylactic treatment typically starts on day 0 or therapeutic treatment begins upon the onset of clinical signs of arthritis (around day 10-12).
-
Drug Administration: The test compound (e.g., 5 mg/kg of Compound 6) or vehicle is administered orally twice daily.
-
Clinical Assessment: Paw volume/thickness of both hind paws is measured every 2-3 days. A clinical arthritis score can also be assigned based on the severity of erythema and swelling.
-
Endpoint Analysis: The study usually concludes around day 21-28 post-adjuvant injection. The primary endpoint is the reduction in paw swelling in the treated group compared to the vehicle control group. Histopathological analysis of the joints can also be performed to assess cartilage and bone erosion.
Rationale for Experimental Design:
-
Adjuvant-Induced Arthritis Model: This model mimics many features of human rheumatoid arthritis, including polyarthritis, inflammation, and joint destruction.
-
Rat Strain: Lewis and Sprague-Dawley rats are highly susceptible to the induction of AIA.[2]
-
Paw Volume Measurement: This provides a quantitative measure of inflammation.
Section 3: Anticonvulsant Efficacy in Seizure Models
Imidazo[1,2-b]pyridazines have been investigated for their potential as central nervous system (CNS) active agents, including for the treatment of epilepsy. Some derivatives have shown affinity for benzodiazepine receptors, suggesting a potential mechanism for anticonvulsant activity.[5]
Comparative Analysis of Anticonvulsant Derivatives
While specific in vivo anticonvulsant data for this compound derivatives is not as extensively published as for other therapeutic areas, their activity at benzodiazepine receptors suggests they may be effective in seizure models. The pentylenetetrazol (PTZ)-induced seizure model is a standard screening tool for potential anticonvulsant drugs that act via the GABAergic system.
At present, specific in vivo data for this compound derivatives in the PTZ model is not available in the public domain to construct a detailed comparative table.
Underlying Mechanism: GABAergic Signaling Pathway
The proposed mechanism for the anticonvulsant activity of these compounds is through the modulation of GABAA receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[13][14] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. Benzodiazepines and related compounds act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA and thus increasing neuronal inhibition. This is a key mechanism for controlling seizures.[15]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a reliable and widely used method for the initial screening of anticonvulsant drugs.
Objective: To assess the ability of a test compound to protect against or delay the onset of seizures induced by PTZ in mice.
Materials:
-
Male Swiss albino or C57BL/6 mice.
-
Pentylenetetrazol (PTZ).
-
Test compound and vehicle control.
-
Observation chambers.
-
Timer.
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the experimental room for at least one hour before the test.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before PTZ injection.
-
PTZ Injection: A convulsant dose of PTZ (e.g., 60-85 mg/kg) is injected subcutaneously (s.c.) or i.p.
-
Observation: Each mouse is placed in an individual observation chamber and observed for 30 minutes for the onset of different seizure phases (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).
-
Endpoint Analysis: The primary endpoints are the latency to the first seizure and the percentage of animals protected from each seizure type. The duration of seizures can also be recorded.
Rationale for Experimental Design:
-
PTZ Model: PTZ is a GABAA receptor antagonist, and this model is sensitive to drugs that enhance GABAergic neurotransmission.[16]
-
Seizure Endpoints: The observation of distinct seizure phases allows for a more detailed characterization of the anticonvulsant profile of the test compound.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors for a range of therapeutic targets. The in vivo data presented in this guide for oncology and inflammation highlight the potential of this chemical class. While further investigation is required to fully elucidate the in vivo anticonvulsant properties of these derivatives, their activity at benzodiazepine receptors is a promising starting point. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the continued exploration and optimization of imidazo[1,2-b]pyridazine-based drug candidates.
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Navigating the Metabolic Maze: A Comparative Guide to the Plasma Stability of 2-Methylimidazo[1,2-b]pyridazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules, including the FDA-approved kinase inhibitor, ponatinib.[1] The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with plasma stability being a critical hurdle. A compound's ability to resist degradation in the complex milieu of blood plasma is a key determinant of its pharmacokinetic profile, influencing its bioavailability, efficacy, and dosing regimen.[2] This guide offers an in-depth comparison of the plasma stability of 2-Methylimidazo[1,2-b]pyridazine and its analogs, providing insights into structure-stability relationships and the experimental methodologies used for their evaluation.
The Significance of Plasma Stability in Drug Discovery
The circulatory system is not a passive conduit for drug distribution. Plasma is a dynamic environment rich in enzymes, such as esterases and amidases, that can metabolize xenobiotics.[3][4][5] For a drug to exert its therapeutic effect, it must remain intact in the bloodstream for a sufficient duration to reach its target tissue. Poor plasma stability can lead to rapid clearance, necessitating higher or more frequent doses, which can, in turn, increase the risk of off-target effects and toxicity. Conversely, for a prodrug, controlled instability in plasma is a desirable feature, enabling its conversion to the active pharmacological agent. Therefore, a thorough understanding and optimization of plasma stability are paramount in the early stages of drug discovery.
Understanding the Stability Landscape of Imidazo[1,2-b]pyridazines
The inherent stability of the imidazo[1,2-b]pyridazine core is significantly influenced by the nature and position of its substituents. While some early examples of this scaffold exhibited poor metabolic stability, subsequent medicinal chemistry efforts have demonstrated that strategic modifications can dramatically enhance their resilience in plasma.[2][6]
Structure-Stability Relationships: Key Insights
The following table summarizes the general trends observed in the plasma stability of this compound analogs based on substituent effects. It is important to note that these are generalized observations, and the interplay of various physicochemical properties will ultimately determine the stability of a specific molecule.
| Analog Series | General Structural Features | Impact on Plasma Stability | Rationale |
| Parent Scaffold | This compound | Susceptible to metabolic degradation, particularly with unsubstituted phenyl rings. | The unsubstituted scaffold can be prone to oxidative metabolism by cytochrome P450 enzymes. |
| Halogenated Analogs | Introduction of fluorine, chlorine, or trifluoromethyl groups on aryl substituents. | Generally increased stability. | Halogens can block sites of metabolism by sterically hindering enzymatic attack and altering the electronic properties of the molecule. |
| Morpholine-Substituted Analogs | Incorporation of a morpholine moiety, often at the C6 position. | Enhanced metabolic stability and improved bioavailability.[7] | The morpholine group can increase polarity and reduce lipophilicity, which may decrease interactions with metabolic enzymes. It can also form additional hydrogen bonds with target proteins, potentially shielding metabolically labile sites.[7] |
| Analogs with Modified Linkers | Alterations to the linker connecting the imidazopyridazine core to other functionalities. | Variable, but can be optimized for improved stability. | Strategic placement of heteroatoms or the use of more rigid linkers can prevent enzymatic degradation. |
| Analogs with Polar Functional Groups | Introduction of groups like sulfoxides. | Can improve solubility and may influence stability. | While enhancing solubility, the impact on metabolic stability can be complex and requires empirical testing. |
Experimental Evaluation of Plasma Stability: A Validated Protocol
To provide a framework for the consistent and reliable assessment of plasma stability, a detailed, self-validating experimental protocol is outlined below. This protocol is designed to determine the in vitro half-life of a test compound in plasma.
Protocol: In Vitro Plasma Stability Assay
1. Materials and Reagents:
-
Test compounds (e.g., this compound and its analogs)
-
Control compound (a compound with known plasma stability)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
2. Experimental Workflow:
The following diagram, generated using Graphviz, illustrates the key steps in the in vitro plasma stability assay.
Caption: Workflow for the in vitro plasma stability assay.
3. Data Analysis and Interpretation:
The concentration of the parent compound at each time point is determined using a calibration curve. The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression line is used to calculate the half-life (t½) using the following equation:
t½ = -0.693 / slope
A longer half-life indicates greater stability in plasma.
Causality Behind Experimental Choices
-
Use of Pooled Plasma: Plasma from multiple donors is used to average out individual variations in enzyme activity, providing a more representative measure of stability.
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body.
-
Protein Precipitation with Acetonitrile: Cold acetonitrile is an effective agent for stopping the enzymatic reaction and precipitating plasma proteins, which would otherwise interfere with the LC-MS/MS analysis.
-
Inclusion of an Internal Standard: The internal standard is a compound of known concentration added to all samples to account for variations in sample processing and instrument response, ensuring accurate quantification.
Concluding Remarks
The plasma stability of this compound and its analogs is a multifaceted property that can be rationally modulated through strategic chemical modifications. While the core scaffold may possess some inherent metabolic liabilities, the introduction of substituents such as halogens and morpholine groups has proven to be an effective strategy for enhancing stability. The provided in vitro plasma stability protocol offers a robust and reproducible method for researchers to assess and compare the stability of their novel compounds. By integrating an early understanding of plasma stability into the drug discovery process, scientists can more effectively design and select candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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A Head-to-Head Comparison of Synthetic Routes to 2-Methylimidazo[1,2-b]pyridazine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazo[1,2-b]pyridazine core is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive, head-to-head comparison of various synthetic routes to a key analogue, 2-Methylimidazo[1,2-b]pyridazine, offering a critical evaluation of methodologies to inform strategic synthetic planning.
The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] The successful development of the kinase inhibitor Ponatinib, which features this core structure, has further spurred interest in the synthesis of novel derivatives.[2] This guide will dissect and compare the classical condensation reaction, a catalyst-free approach, and modern microwave-assisted and one-pot methodologies for the synthesis of this compound.
The Classical Approach: Cyclocondensation of 3-Aminopyridazine and an α-Haloketone
The most traditional and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core is the cyclocondensation of a 3-aminopyridazine derivative with an α-haloketone.[3] This reaction, often referred to as a Hantzsch-type synthesis, proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the N2 nitrogen of 3-aminopyridazine on the electrophilic carbon of the α-haloketone (e.g., chloroacetone or bromoacetone). This is followed by an intramolecular condensation between the amino group and the carbonyl group, leading to a cyclic intermediate which then dehydrates to yield the aromatic this compound. The use of a mild base is often employed to neutralize the hydrogen halide formed during the reaction.[3]
Figure 1. Workflow for the classical synthesis.
Experimental Protocol (Adapted from a similar synthesis):
A mixture of 3-aminopyridazine (1.0 eq) and chloroacetone (1.1 eq) in a suitable solvent such as ethanol or acetonitrile is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is then basified with a mild base like sodium bicarbonate or a dilute sodium hydroxide solution to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization or column chromatography on silica gel.
A Greener Alternative: Catalyst-Free Synthesis
In the drive towards more sustainable chemical processes, catalyst-free reactions are highly desirable. A catalyst-free approach for the synthesis of a derivative, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, has been reported, highlighting the potential for simplifying the synthesis of the parent 2-methyl scaffold without the need for metal catalysts.[4] This method relies on the intrinsic reactivity of the starting materials under specific reaction conditions.
Rationale and Advantages:
This approach obviates the need for potentially toxic and expensive metal catalysts, simplifying the purification process and reducing the environmental impact. The absence of a catalyst also eliminates concerns about metal contamination in the final product, a critical consideration in medicinal chemistry.
Figure 2. Workflow for a catalyst-free approach.
Experimental Protocol (Conceptual, based on a derivative's synthesis):
A mixture of the appropriate 3-aminopyridazine and an α-ketoacid (in place of an α-haloketone) in a high-boiling solvent such as n-butanol is heated at reflux. The reaction likely proceeds through the formation of an imine intermediate followed by cyclization and decarboxylation to afford the final product. This method, while demonstrated for a carboxylic acid derivative, suggests a potential pathway for a more direct, catalyst-free synthesis of this compound by using pyruvic aldehyde or a related synthon.
Modern Methodologies: Enhancing Efficiency with Microwaves and One-Pot Reactions
Modern synthetic chemistry increasingly relies on technologies that accelerate reaction times and improve yields. Microwave-assisted synthesis and one-pot procedures are at the forefront of these advancements.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of related imidazo-fused heterocycles.[5][6] The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating.[7] For the synthesis of this compound, a microwave-assisted approach would likely involve the same reactants as the classical method but with significantly shorter reaction times.
Figure 3. Workflow for microwave-assisted synthesis.
Experimental Protocol (Conceptual):
In a dedicated microwave reactor vessel, 3-aminopyridazine and chloroacetone are mixed in a suitable solvent (e.g., ethanol or DMF). The mixture is subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short period (typically 5-30 minutes). After cooling, the product can be isolated by simple filtration or after removal of the solvent and a standard aqueous work-up.
One-Pot Synthesis:
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of imidazo[1,2-b]pyridazines, a one-pot approach could involve the in-situ generation of the α-haloketone followed by condensation with 3-aminopyridazine. A more advanced one-pot method is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which has been applied to the synthesis of related imidazo-fused systems.[8][9]
Figure 4. Conceptual workflow for a one-pot synthesis.
Head-to-Head Comparison
| Feature | Classical Condensation | Catalyst-Free Synthesis | Microwave-Assisted Synthesis | One-Pot Synthesis |
| Starting Materials | 3-Aminopyridazine, α-Haloketone | 3-Aminopyridazine derivative, α-Ketoacid (conceptual) | 3-Aminopyridazine, α-Haloketone | 3-Aminopyridazine, Aldehyde, Isocyanide (GBB type) |
| Reaction Time | Several hours | Potentially long | 5-30 minutes | Varies, can be rapid |
| Typical Yields | Moderate to good | Moderate (based on derivative) | Good to excellent | Good to excellent |
| Scalability | Well-established | Potentially good | Good for lab scale, may require specialized equipment for large scale | Can be highly scalable |
| Green Chemistry Aspects | Use of organic solvents, heating | Catalyst-free, potentially uses greener solvents | Reduced energy consumption, faster reactions | High atom economy, reduced waste |
| Purification | Often requires chromatography | May be simpler (crystallization) | Often cleaner reactions, simpler purification | Can be complex depending on side products |
| Key Advantage | Well-understood, reliable | Environmentally friendly, avoids metal catalysts | Significant reduction in reaction time | High efficiency and atom economy |
| Key Disadvantage | Long reaction times, sometimes moderate yields | Substrate scope may be limited | Requires specialized equipment | May require extensive optimization |
Conclusion
The choice of synthetic route to this compound depends on the specific needs of the researcher. The classical condensation remains a robust and reliable method, particularly for establishing a baseline synthesis. For laboratories focused on sustainable chemistry, the development of a catalyst-free approach is a promising avenue, although it may require further optimization for the specific target molecule.
For rapid synthesis and library generation, microwave-assisted synthesis offers a clear advantage in terms of reaction speed and potentially higher yields. Finally, for large-scale production where efficiency and atom economy are paramount, exploring a one-pot multicomponent reaction strategy could provide the most streamlined and cost-effective approach.
Ultimately, a thorough evaluation of the available resources, desired scale, and green chemistry considerations will guide the synthetic chemist to the most appropriate and effective route for the synthesis of this compound and its valuable derivatives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylimidazo[1,2-b]pyridazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylimidazo[1,2-b]pyridazine. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This document is designed to provide you with the essential logistical and safety information needed to manage this compound's waste stream effectively, grounded in established best practices for chemical hygiene and hazardous waste management.
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules.[1] Given its prevalence in research and development, understanding the proper handling and disposal of its derivatives is a critical aspect of laboratory safety. This protocol is synthesized from authoritative safety data sheets for closely related compounds and general principles for handling nitrogen-containing heterocyclic compounds.
Hazard Identification and Risk Assessment
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | H318 / H319 | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [3] |
Causality Behind the Hazards: The nitrogen atoms in the heterocyclic rings can interact with biological macromolecules, and the overall chemical structure can lead to irritant properties upon contact with skin, eyes, and mucous membranes. Ingestion can lead to systemic toxicity.
Pre-Disposal Preparatory Workflow
A systematic approach to waste disposal begins before the first gram of material is handled. This preparatory phase is critical for ensuring a safe and efficient disposal process.
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
-
Primary Engineering Control: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood. This is to prevent the inhalation of any fine dust or aerosols that may be generated.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] The risk of serious eye damage necessitates this dual layer of protection.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A laboratory coat is required. For handling larger quantities or in the event of a potential splash, a chemically resistant apron is also recommended.
-
Required Materials for Disposal
-
A designated, sealable, and chemically compatible hazardous waste container.
-
A hazardous waste label, pre-filled with all necessary information except for the final accumulation start date.
-
A dedicated scoop or spatula for transferring the solid waste.
-
A plastic bag to contain the empty product vial.
Step-by-Step Disposal Protocol
This protocol outlines the direct actions for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Principle: Proper segregation of chemical waste at the source is the most critical step in a compliant disposal program. It prevents dangerous chemical reactions and reduces the complexity and cost of final disposal.
-
Action: Designate a specific hazardous waste container for solid nitrogen-containing heterocyclic compounds. Do not mix with other waste streams such as halogenated solvents, strong oxidizers, or acids.
Step 2: Transferring the Waste
-
Principle: Minimize the generation of dust and prevent cross-contamination.
-
Action: Inside a chemical fume hood, carefully use a dedicated spatula to transfer the residual this compound from its original container into the designated hazardous waste container.
Step 3: Managing the Empty Container
-
Principle: "Empty" containers of hazardous chemicals are often not truly empty and must be disposed of as hazardous waste.
-
Action: Place the original, now "empty," vial of this compound, along with its cap, into a small, sealable plastic bag. Place this bag into the same solid hazardous waste container. Do not attempt to rinse the vial into the sink.
Step 4: Sealing and Labeling the Waste Container
-
Principle: Accurate and secure labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Action: Securely seal the lid of the hazardous waste container.[4] Ensure the hazardous waste label is completely filled out with the chemical name ("this compound"), the quantity added, and the date. The container must be kept closed at all times except when adding waste.[4]
Step 5: Final Decontamination
-
Principle: Thorough decontamination of the work area and reusable equipment prevents inadvertent exposure and contamination of subsequent experiments.
-
Action: Wipe down the spatula and the area of the fume hood where the transfer took place with an appropriate solvent (such as acetone or methanol), followed by soap and water. The contaminated wipes should be disposed of in the solid hazardous waste container.
Step 6: Storage Pending Pickup
-
Principle: Proper temporary storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final storage.
Sources
Defensive Shielding: A Guide to Personal Protective Equipment for Handling 2-Methylimidazo[1,2-b]pyridazine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Methylimidazo[1,2-b]pyridazine demands a profound respect for the unknown. While this compound holds potential, it also presents hazards that necessitate a robust and intelligent approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on groundbreaking research, secured by a shield of proactive protection.
The Hierarchy of Controls: Your First Line of Defense
Before we even consider PPE, we must implement a foundational safety strategy based on the hierarchy of controls. This principle mandates that we first attempt to eliminate or reduce the hazard at its source.
Caption: Hierarchy of controls for handling this compound.
-
Engineering Controls : All work involving this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood. This is your primary barrier, capturing potentially harmful dusts and vapors at the source.
-
Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs) is non-negotiable. Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this class of compounds.
Selecting Your Armor: A Detailed PPE Protocol
Only after implementing engineering and administrative controls do we turn to PPE as the final, critical barrier between you and the potential hazard.
Hand Protection: The Critical Interface
Given that imidazo[1,2-b]pyridazine derivatives are known skin irritants, selecting the correct gloves is paramount.[1][2] The choice of glove material should be based on chemical compatibility and the nature of the task.
| Glove Material | Typical Use Case | Key Considerations |
| Nitrile | General handling, weighing, solution preparation | Provides good resistance to a range of chemicals. Inspect for tears or punctures before each use. Double-gloving is recommended for extended operations or when handling concentrated solutions. |
| Butyl Rubber | Handling highly concentrated solutions or for spill cleanup | Offers superior resistance to many organic compounds. May be less dexterous than nitrile. |
Protocol for Gloving and De-gloving:
-
Inspection : Before donning, always inspect gloves for any signs of degradation or damage.
-
Donning : Pull the glove on, ensuring the cuff extends over the sleeve of your lab coat.
-
Doffing (The "Glove-in-Glove" Technique) :
-
With your gloved left hand, pinch the palm of your right glove and peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved left hand.
-
Slide your ungloved right index finger under the cuff of your left glove.
-
Peel the left glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.
-
-
Hand Hygiene : Always wash your hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection: A Non-Negotiable Barrier
The potential for serious eye irritation from related compounds necessitates robust eye protection.[1][2][4]
-
Minimum Requirement : Safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are mandatory for all work in the laboratory where this compound is present.[1][6]
-
Enhanced Protection : When there is a risk of splashing (e.g., during solution transfer or heating), chemical splash goggles must be worn. For significant splash hazards, a full-face shield used in conjunction with goggles provides the highest level of protection.
Body Protection: Shielding Against Contamination
A clean, flame-resistant laboratory coat is the minimum requirement for body protection. Ensure it is fully buttoned with the sleeves rolled down. For tasks with a higher risk of contamination, consider the use of disposable chemical-resistant aprons or sleeves.
Respiratory Protection: An Added Layer of Defense
Given that related compounds can cause respiratory irritation and the potential for aerosolization of this compound, respiratory protection should be considered based on a risk assessment of your specific procedure.[2][3]
-
Standard Operations : When working in a certified chemical fume hood, respiratory protection is typically not required.
-
High-Risk Scenarios : If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during a large-scale weighing operation or a spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.
Operational Plans: From Handling to Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[2]
-
Wash hands thoroughly after handling.[2]
Spill Response:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Protect : Don appropriate PPE, including respiratory protection if the spill is large or has generated dust.
-
Contain and Clean : For small spills, use an inert absorbent material to collect the substance. Sweep up and place it in a sealed, labeled container for disposal.[1] Avoid raising dust.
-
Decontaminate : Clean the spill area thoroughly.
Disposal: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Containers should be tightly sealed and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: A Plan for the Unexpected
| Exposure Route | Immediate First Aid |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
This guide provides a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each safety precaution, you can foster a laboratory environment where scientific discovery and personal safety are mutually reinforcing.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
